Jobosic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2,5-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
Clave InChI |
ILOORJBAWCAGSO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Jobosic Acid: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jobosic acid, chemically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid with demonstrated selective inhibitory activity against key targets of the SARS-CoV-2 virus. This technical guide provides a comprehensive overview of its natural source, detailed isolation and purification protocols, and key analytical data. The methodologies outlined herein are based on the initial discovery and characterization of this compound, offering a foundational resource for researchers interested in the further study and development of this promising natural product.
Natural Source
This compound was first isolated from a marine cyanobacterium, strain SAJ44, which was collected as part of a marine algae and cyanobacteria extract library. The producing organism was identified through metabolomic analysis of various cyanobacterial extracts that showed inhibitory activity against SARS-CoV-2 targets.
Isolation and Purification
The isolation of this compound from the cyanobacterial biomass involves a multi-step process encompassing extraction, desalting, and chromatographic separation.
Experimental Protocols
2.1.1. Extraction of Cyanobacterial Biomass
-
The cyanobacterial biomass (strain SAJ44) is macerated into a homogeneous slurry.
-
A sufficient volume of a 2:1 mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is added to the slurry.
-
The mixture undergoes sonication in a heated ultrasonic bath (approximately 30°C) for 15 minutes, a process repeated five times to ensure thorough extraction.
-
The extract is then separated from the solid biomass via vacuum filtration using a Büchner funnel and Whatman #1 filter paper.
2.1.2. Desalting of the Crude Extract
To remove salts that could interfere with subsequent biological assays and chromatographic separation, the crude extract is subjected to solid-phase extraction (SPE).
-
A C18 SPE cartridge is conditioned according to the manufacturer's instructions.
-
The crude extract is loaded onto the C18 cartridge.
-
The cartridge is washed with a polar solvent (e.g., water) to elute the salts.
-
The desalted organic fraction containing this compound is then eluted with a nonpolar solvent (e.g., methanol or acetonitrile).
2.1.3. Chromatographic Fractionation and Purification
A combination of normal-phase and reversed-phase chromatography is employed for the fractionation and final purification of this compound.
-
Normal-Phase Chromatography: The desalted extract is first fractionated using normal-phase chromatography to separate compounds based on polarity.
-
Reversed-Phase Solid-Phase Extraction (SPE): Sub-fractions of interest from the normal-phase chromatography are further purified using reversed-phase SPE.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final isolation of this compound is achieved using preparative reversed-phase HPLC, yielding the pure compound. The purity of the final compound is confirmed by ¹H-NMR.
Quantitative and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of high-resolution mass spectrometry and various nuclear magnetic resonance techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₃₂O₂ |
| Molecular Weight | 256.42 g/mol |
| High-Resolution Mass Spectrometry (HRMS) | m/z 255.2326 [M-H]⁻ (Calculated for C₁₆H₃₁O₂⁻: 255.2330)[1] |
| ¹H NMR (500 MHz, CDCl₃) | Chemical shifts (δ) and multiplicities available in the source publication. |
| HSQC NMR (500 MHz, CDCl₃) | Correlation data available in the source publication. |
| HMBC NMR (500 MHz, CDCl₃) | Correlation data available in the source publication. |
| COSY NMR (500 MHz, CDCl₃) | Correlation data available in the source publication. |
| Yield and Purity | Specific quantitative data on yield and purity were not provided in the primary literature. |
Mandatory Visualizations
As there are no described signaling pathways for this compound, the following diagram illustrates the experimental workflow for its isolation and characterization.
Caption: Experimental workflow for the isolation and characterization of this compound.
Biological Activity
This compound has demonstrated selective inhibitory activity against two key targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1] This dual-inhibitory action makes it a compound of interest for further investigation in the development of antiviral therapeutics.
Conclusion
This technical guide consolidates the currently available information on the natural source and isolation of this compound. The detailed protocols and analytical data provide a valuable resource for the scientific community to build upon this initial discovery. Further research is warranted to explore the full therapeutic potential of this unique fatty acid, including the determination of its absolute configuration and a deeper understanding of its mechanism of action.
References
Marine Cyanobacteria: A Promising Source of the Novel Antiviral Compound Jobosic Acid
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of Jobosic acid, a novel saturated fatty acid identified from marine cyanobacteria. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery, virology, and the development of new therapeutic agents. This compound has demonstrated notable inhibitory activity against key targets of the SARS-CoV-2 virus, marking it as a compound of significant interest for further investigation.
Introduction to this compound
This compound, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered natural product. Its isolation was the result of a targeted screening of a marine algae and cyanobacteria extract library aimed at identifying novel inhibitors of SARS-CoV-2.[1][2][3] This discovery highlights the vast, yet underexplored, potential of marine microorganisms as a source of unique and bioactive secondary metabolites. Marine cyanobacteria, in particular, are known producers of a wide array of structurally diverse compounds with potent biological activities.
Quantitative Data on Biological Activity
This compound has shown selective inhibitory activity against two critical targets in the SARS-CoV-2 lifecycle: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[2] The inhibitory concentrations are summarized in the table below.
| Target | Metric | Value |
| SARS-CoV-2 Main Protease (Mpro) | IC50 | 7.5 µg/mL (29 µM) |
| Spike-RBD/ACE-2 Interaction | IC50 | 3.0 µg/mL (11 µM) |
Table 1: In vitro inhibitory activity of this compound against SARS-CoV-2 targets.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the isolation and characterization of this compound from marine cyanobacteria.
Collection and Preparation of Cyanobacterial Biomass
A marine algae and cyanobacteria extract library was utilized as the source material.[2] While the specific cyanobacterial species that produces this compound has not been definitively identified, the compound was isolated from an extract labeled SAJ44. The general procedure for sample preparation involved the organic extraction of the cyanobacterial biomass.
Organic Extraction of Marine Cyanobacterial Biomass
The cyanobacterial biomass was subjected to an organic extraction process to isolate secondary metabolites. A common method for this involves the use of a solvent system, typically a mixture of organic solvents, to lyse the cells and dissolve the compounds of interest.
Metabolomic Analysis and Targeted Isolation
An untargeted metabolomic analysis of 16 cyanobacterial extracts with potential antiviral bioactivity was performed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[2] This analysis allowed for the identification of unique molecular features that correlated with the observed biological activity. Based on this analysis, the extract SAJ44 was prioritized for the targeted isolation of this compound.
The isolation procedure involved a multi-step chromatographic process:
-
Fractionation and Sub-fractionation: The crude extract of SAJ44 was first fractionated using normal-phase chromatography.
-
Solid-Phase Extraction (SPE): The resulting fractions were further purified using reversed-phase solid-phase extraction.
-
Preparative HPLC: The final isolation of this compound was achieved using preparatory reversed-phase High-Performance Liquid Chromatography (HPLC).[2]
Structure Elucidation
The chemical structure of this compound was determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula was established by HRMS, and the precise arrangement of atoms and stereochemistry was elucidated through various 1D and 2D NMR experiments.
Visualizations
The following diagrams illustrate the experimental workflow for the discovery of this compound and its proposed mechanism of action against SARS-CoV-2.
Caption: Experimental workflow for the discovery and isolation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Jobosic Acid: A Dual-Action Inhibitor of SARS-CoV-2
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the ongoing effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a novel saturated fatty acid, Jobosic acid (2,5-dimethyltetradecanoic acid), has been identified as a promising dual-action inhibitor. Isolated from a marine algae and cyanobacteria extract library, this compound demonstrates selective inhibition of two critical viral targets: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the activity of the main protease (Mpro).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, quantitative efficacy, and the experimental protocols used in the evaluation of this compound.
Introduction
The COVID-19 pandemic has highlighted the urgent need for diverse and resilient antiviral strategies. Small molecule inhibitors that target essential viral processes offer a potential advantage over vaccines in treating active infections and can be crucial in managing future coronavirus outbreaks. The two primary targets for this compound, the Spike/ACE2 interaction and the Mpro enzyme, are well-validated and critical for the viral life cycle.[1] The ability of this compound to inhibit both of these targets suggests a higher barrier to the development of viral resistance.[3][4]
Discovery of this compound
This compound was discovered through a comprehensive screening of a marine algae and cyanobacteria extract library.[1][5] The screening process involved two distinct biochemical assays designed to identify inhibitors of SARS-CoV-2 viral entry and replication.[1] Of the 86 extracts initially screened, 16, all of cyanobacterial origin, showed significant inhibitory activity, defined as an IC50 of less than 100 μg/mL in either assay.[1] Subsequent untargeted metabolomic analysis of these active extracts led to the isolation and structural elucidation of this compound.[1][2]
Mechanism of Action
This compound exhibits a dual mechanism of action, inhibiting two key stages of the SARS-CoV-2 life cycle:
-
Inhibition of Viral Entry: this compound disrupts the interaction between the SARS-CoV-2 spike protein's RBD and the human ACE2 receptor.[1] This interaction is the critical first step in viral entry into host cells.
-
Inhibition of Viral Replication: The compound also inhibits the enzymatic activity of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro is a cysteine protease essential for processing viral polyproteins into functional proteins required for viral replication.[1]
Preliminary structure-activity relationship (SAR) studies have shown that the carboxylic acid moiety of this compound is crucial for its biological activity. Esterification of this group to its methyl or benzyl (B1604629) ester derivatives resulted in a significant loss of inhibitory function in both biochemical assays.[1][2][5]
Figure 1: Mechanism of Action of this compound against SARS-CoV-2.
Quantitative Data
The inhibitory activity of this compound was quantified using half-maximal inhibitory concentration (IC50) values. The compound demonstrated activity against both the wild-type SARS-CoV-2 and the Omicron variant.
| Target | Assay Type | SARS-CoV-2 Variant | IC50 (µg/mL) |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Parental (USA-WA1/2020) | Data not available in abstract |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Beta (B.1.351) | Similar to parental |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Delta (B.1.617.2) | Similar to parental |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Lambda (C.37) | Similar to parental |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Omicron (B.1.1.529) | Similar to parental[1] |
| Main Protease (Mpro) | Enzymatic (Fluorescence) | Not Applicable | Data not available in abstract |
Note: Specific IC50 values for purified this compound were not detailed in the reviewed abstracts. The initial screen identified active crude extracts at <100 µg/mL.[1]
Experimental Protocols
The following section details the methodologies for the key biochemical assays used to characterize the inhibitory activity of this compound.
Spike-RBD/ACE-2 Interaction Assay (AlphaScreen)
This assay quantifies the disruption of the interaction between the spike protein's RBD and the ACE2 receptor.
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology was used. It relies on the interaction of donor and acceptor beads. When the beads are brought into close proximity due to the binding of RBD and ACE2, a chemiluminescent signal is generated. Inhibitors of this interaction cause a decrease in the signal.
-
Protocol Outline:
-
Recombinant His-tagged SARS-CoV-2 Spike-RBD and Fc-tagged human ACE2 proteins are incubated together in an assay buffer.
-
This compound or control compounds are added at various concentrations.
-
Nickel chelate acceptor beads (binding to His-tagged RBD) and Protein A acceptor beads (binding to Fc-tagged ACE2) are added.
-
The mixture is incubated to allow for bead-protein binding.
-
The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
IC50 values are calculated from the dose-response curves.
-
-
Counter-Screening: To ensure selectivity, a counter-assay using the programmed death-protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction was employed to identify compounds that non-specifically interfere with the AlphaScreen technology.[1]
Main Protease (Mpro) Enzymatic Inhibition Assay
This assay measures the inhibition of the proteolytic activity of the SARS-CoV-2 Mpro.
-
Principle: A fluorogenic substrate is used that contains a cleavage site for Mpro flanked by a fluorophore and a quencher. In its uncleaved state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with this compound or control compounds at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate.
-
The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
The initial reaction velocities are calculated.
-
IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
-
Counter-Screening: To assess the selectivity of Mpro inhibition, this compound was tested against the human proteases cathepsin L and thrombin.[1]
Figure 2: Workflow for the Discovery and Characterization of this compound.
Conclusion and Future Directions
This compound represents a novel chemical scaffold for the development of SARS-CoV-2 inhibitors. Its dual-action mechanism targeting both viral entry and replication is a significant advantage. Further research is warranted to determine its precise binding site and to conduct more extensive SAR studies to optimize its potency and pharmacokinetic properties. The unambiguous determination of its absolute configuration will also be critical for its development as a potential therapeutic agent against COVID-19.[1][2][5]
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Biological Activity of Jobosic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial biological activities of Jobosic acid, a novel saturated fatty acid. The document summarizes key quantitative data, details experimental methodologies for cited biological assays, and presents visual representations of experimental workflows and conceptual relationships.
Introduction
This compound (2,5-dimethyltetradecanoic acid) is a recently identified natural product isolated from a marine algae and cyanobacteria library.[1][2] Initial screenings have revealed its potential as a selective inhibitor of key protein interactions and enzymatic activities associated with the SARS-CoV-2 virus.[1][2] Preliminary structure-activity relationship (SAR) studies indicate that the carboxylic acid moiety is essential for its biological function, as esterification to methyl or benzyl (B1604629) derivatives results in a loss of activity.[1][2] Further investigations into its absolute configuration and specific mechanism of action are ongoing.[1][2]
Quantitative Biological Activity Data
The primary biological activities of this compound identified to date are its inhibitory effects on the SARS-CoV-2 spike protein receptor-binding domain (RBD) interaction with angiotensin-converting enzyme 2 (ACE2) and the viral main protease (Mpro). The quantitative data for these activities are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against SARS-CoV-2 Targets
| Target | Assay Type | IC50 (µg/mL) | IC50 (µM) |
| Spike-RBD/ACE-2 Interaction | AlphaLISA | 3.0 | 11 |
| Main Protease (Mpro) | Fluorescence-based | 7.5 | 29 |
Data sourced from Matos-Hernández et al., 2024.[1]
Table 2: Selectivity of this compound
| Primary Target | Counter-Screen Target | Selectivity Index (SI) |
| Spike-RBD/ACE-2 | PD-1/PD-L1 | >35 |
| Mpro | Cathepsin L | 7.5 |
| Mpro | Thrombin | >13 |
Data sourced from Matos-Hernández et al., 2024.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound's biological activity.
Spike-RBD/ACE-2 Interaction Inhibition Assay (AlphaLISA)
This assay quantifies the ability of this compound to disrupt the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike-RBD protein
-
AlphaLISA anti-tag acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., PBS with 0.05% BSA)
-
This compound (and other test compounds)
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well microplate, add the ACE2 protein solution.
-
Add the diluted this compound or control solutions to the wells.
-
Add the Spike-RBD protein solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the protein-protein interaction and inhibitor binding to reach equilibrium.
-
Add a mixture of AlphaLISA acceptor and donor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for bead-protein binding.
-
Read the plate on a compatible microplate reader with excitation at 680 nm and emission detection at 615 nm.
-
The IC50 values are calculated from the resulting dose-response curves.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-based)
This assay measures the inhibition of the enzymatic activity of the SARS-CoV-2 main protease (Mpro) using a fluorogenic substrate.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-HCl buffer with reducing agents like DTT)
-
This compound (and other test compounds)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a suitable microplate, add the Mpro enzyme solution.
-
Add the diluted this compound or control solutions to the wells.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
The IC50 values are calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
As the biological activity of this compound is a recent discovery, the specific cellular signaling pathways affected by its action have not yet been elucidated. The primary mechanism appears to be direct inhibition of viral protein interactions and enzymatic activity.
Below are diagrams illustrating the experimental workflow for screening and the proposed inhibitory mechanism of this compound.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Jobosic Acid: A Preliminary Analysis of its Dual-Inhibitory Mechanism of Action Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary, in-depth overview of the mechanism of action of Jobosic acid, a novel saturated fatty acid, as a selective inhibitor of SARS-CoV-2. The information presented is based on initial studies detailing its discovery and characterization.
Executive Summary
This compound (2,5-dimethyltetradecanoic acid) has been identified as a promising natural product with a dual mechanism of action against SARS-CoV-2.[1][2][3][4][5] It effectively inhibits two critical targets in the viral lifecycle: the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a key step in viral entry, and the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][6] This dual-target activity suggests a higher potential barrier to the development of viral resistance. Preliminary structure-activity relationship (SAR) studies indicate that the carboxylic acid moiety is crucial for its biological activity.[1][2][3][4]
Quantitative Bioactivity Data
The inhibitory activity and selectivity of this compound against its primary SARS-CoV-2 targets and related host proteases have been quantified. The following tables summarize the key findings from initial biochemical assays.[1]
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Spike-RBD/ACE-2 Interaction | AlphaScreen | 3.0 | 11 |
| SARS-CoV-2 Mpro | Enzymatic Assay | 7.5 | 29 |
Table 2: Selectivity of this compound
| Primary Target | Counter-Screen Target | Selectivity Index (SI) |
|---|---|---|
| Spike-RBD/ACE-2 | PD-1/PD-L1 | > 35 |
| SARS-CoV-2 Mpro | Cathepsin L | 7.5 |
| SARS-CoV-2 Mpro | Thrombin | > 13 |
Table 3: Activity Against SARS-CoV-2 Variants this compound demonstrated consistent inhibition of the spike-RBD/ACE-2 interaction across multiple SARS-CoV-2 variants at similar concentrations.[1]
| Variant | Inhibition of Spike-RBD/ACE-2 Interaction |
|---|---|
| Beta (B.1.351) | Comparable to parental strain |
| Delta (B.1.617.2) | Comparable to parental strain |
| Lambda (C.37) | Comparable to parental strain |
| Omicron (B.1.1.529) | Comparable to parental strain |
Mechanism of Action: Signaling & Viral Lifecycle Inhibition
This compound's mechanism of action is characterized by the direct inhibition of two key viral processes: entry into the host cell and subsequent replication.
3.1 Inhibition of Viral Entry SARS-CoV-2 enters host cells via the interaction of its spike glycoprotein (B1211001) with the ACE2 receptor.[1] this compound has been shown to disrupt the binding between the spike protein's Receptor Binding Domain (RBD) and ACE2, thereby blocking the initial step required for viral entry.
Caption: this compound inhibits SARS-CoV-2 entry by disrupting the Spike-RBD/ACE2 interaction.
3.2 Inhibition of Viral Replication Once inside the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro), also known as 3CLpro, is responsible for cleaving these polyproteins into smaller, functional non-structural proteins (NSPs) that are essential for assembling the viral replication and transcription complex (RTC).[1][7] this compound inhibits the enzymatic activity of Mpro, thereby preventing the maturation of these vital proteins and halting viral replication.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SARS-CoV-2 entry inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Jobosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jobosic acid, a recently identified saturated fatty acid (2,5-dimethyltetradecanoic acid), has emerged as a promising natural product with antiviral properties.[1][2] Isolated from a marine algae and cyanobacteria extract library, this compound has demonstrated selective inhibitory activity against key targets of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and discovery workflow.
Potential Therapeutic Targets of this compound
Preclinical investigations have identified two primary therapeutic targets of this compound in the context of SARS-CoV-2 infection:
-
Spike Protein/ACE2 Interaction: this compound has been shown to inhibit the interaction between the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][3] This interaction is the critical first step in viral entry into host cells. By disrupting this binding, this compound can effectively neutralize the virus before it infects cells. Notably, it has demonstrated activity against the spike-RBD/ACE-2 interaction of the Omicron variant.[1][2][3]
-
Main Protease (Mpro): This viral enzyme, also known as 3CLpro, is essential for the replication of SARS-CoV-2. Mpro cleaves viral polyproteins into functional proteins required for viral assembly. This compound acts as an inhibitor of Mpro, thereby halting the viral replication cycle within infected cells.[1][3]
Initial structure-activity relationship (SAR) studies have indicated that the carboxylic acid moiety of this compound is crucial for its biological activity. The methyl and benzyl (B1604629) ester derivatives of this compound showed a significant loss of inhibitory action in biochemical assays.[1][2]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound against its primary SARS-CoV-2 targets.
| Target | Assay Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) | Notes |
| Spike-RBD/ACE-2 Interaction | Biochemical Assay | 3.0 | 11 | > 35 | Selective over the PD-1/PD-L1 interaction.[3] |
| SARS-CoV-2 Main Protease (Mpro) | Biochemical Assay | 7.5 | 29 | > 13 | Selective over the host protease Cathepsin L and Thrombin.[3] |
Experimental Protocols
Detailed methodologies for the key experiments that identified and characterized the therapeutic targets of this compound are outlined below. These protocols are based on standard biochemical and antiviral assays.
Spike-RBD/ACE2 Interaction Inhibition Assay (AlphaScreen-Based)
This assay quantifies the ability of a compound to disrupt the binding of the SARS-CoV-2 spike protein's Receptor Binding Domain (RBD) to the human ACE2 receptor.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike RBD
-
AlphaLISA acceptor beads conjugated to a capture antibody for the RBD
-
AlphaLISA donor beads conjugated to a capture antibody for ACE2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and control compounds
-
384-well microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or control compounds.
-
Add the recombinant human ACE2 protein to each well.
-
Add the recombinant SARS-CoV-2 Spike RBD to each well.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and perform a final incubation in the dark.
-
Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and an emission of 520-620 nm.
-
The signal generated is proportional to the amount of RBD-ACE2 binding. A decrease in signal in the presence of this compound indicates inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-Based)
This assay measures the enzymatic activity of Mpro and the ability of a compound to inhibit it.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., Tris-HCl, pH 7.3)
-
This compound and control compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or control compounds.
-
Add the recombinant Mpro enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm). The cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
The rate of the reaction is proportional to the Mpro activity. A decrease in the reaction rate in the presence of this compound indicates inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Discovery workflow and mechanism of action of this compound.
Caption: Experimental workflows for assessing this compound's inhibitory activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biosynthesis of Jobosic Acid in Cyanobacteria - A Putative Pathway
Disclaimer: As of late 2025, the specific biosynthetic pathway for jobosic acid (2,5-dimethyltetradecanoic acid) in cyanobacteria has not been fully elucidated in publicly available scientific literature. This compound has been identified as a secondary metabolite in cyanobacteria with potential therapeutic properties, but the genetic and enzymatic machinery responsible for its synthesis remains an area of active research.
This guide, therefore, presents a putative biosynthetic pathway for this compound, grounded in the well-established principles of fatty acid and secondary metabolite biosynthesis in cyanobacteria. The proposed pathway is hypothetical and serves as a framework for future research.
Introduction to Cyanobacterial Secondary Metabolites
Cyanobacteria are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities.[1][2][3] These compounds are not essential for primary growth but are thought to play crucial roles in ecological interactions, such as defense against predators, competition with other microorganisms, and protection from environmental stressors like UV radiation.[3][4][5] The biosynthesis of these metabolites often originates from primary metabolic pathways, such as photosynthesis and fatty acid synthesis, which provide the fundamental building blocks.[6]
This compound, a saturated fatty acid with methyl branches at the C2 and C5 positions, is an example of such a secondary metabolite. Its structure suggests a biosynthesis derived from the fatty acid synthase (FAS) system with additional modifying enzymes.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Chain Initiation and Elongation: The core tetradecanoic acid backbone is synthesized via the type II fatty acid synthase (FAS II) system.
-
Methylation: Methyl groups are incorporated at the C2 and C5 positions.
-
Chain Termination: The completed fatty acid is released from the acyl carrier protein (ACP).
Below is a detailed breakdown of the proposed enzymatic steps.
The foundation of this compound is a 14-carbon fatty acid chain, tetradecanoic acid (myristic acid). In cyanobacteria, this is synthesized by the FAS II system, where individual enzymes catalyze each step of the reaction cycle. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP.
| Step | Reaction | Enzyme (Proposed) | Substrate(s) | Product |
| 1 | Acetyl-CoA Carboxylation | Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA |
| 2 | Malonyl-CoA to Malonyl-ACP | Malonyl-CoA:ACP transacylase (FabD) | Malonyl-CoA, ACP | Malonyl-ACP |
| 3 | Condensation (x6 cycles) | β-ketoacyl-ACP synthase (FabF/FabH) | Acetyl-CoA/Acyl-ACP, Malonyl-ACP | β-ketoacyl-ACP |
| 4 | Reduction (x6 cycles) | β-ketoacyl-ACP reductase (FabG) | β-ketoacyl-ACP, NADPH | β-hydroxyacyl-ACP |
| 5 | Dehydration (x6 cycles) | β-hydroxyacyl-ACP dehydratase (FabZ) | β-hydroxyacyl-ACP | trans-2-enoyl-ACP |
| 6 | Reduction (x6 cycles) | Enoyl-ACP reductase (FabI) | trans-2-enoyl-ACP, NADPH | Acyl-ACP |
This table summarizes the core reactions of the cyanobacterial FAS II pathway leading to the C14 backbone.
The defining features of this compound are the methyl groups at the C2 and C5 positions. The timing and mechanism of this methylation are key questions. Two plausible scenarios exist:
-
Scenario A: Co-transcriptional Methylation: Methyl groups are added during the elongation process. This would require a methyltransferase domain associated with the FAS machinery or a separate enzyme that acts on the growing acyl-ACP chain.
-
Scenario B: Post-synthesis Modification: The fully formed tetradecanoyl-ACP is methylated by specific methyltransferases.
Given the known mechanisms of branched-chain fatty acid synthesis, Scenario A is more probable. A methyltransferase would utilize S-adenosyl-L-methionine (SAM) as the methyl donor to modify the growing chain at specific elongation cycles.
Once the 2,5-dimethyltetradecanoyl chain is assembled on the ACP, it must be released. This is typically accomplished by a thioesterase (TE) that hydrolyzes the thioester bond, releasing the free fatty acid.
Hypothetical Experimental Workflow for Pathway Elucidation
To validate the proposed pathway, a series of experiments would be necessary. The following workflow outlines a potential research approach.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Detailed Experimental Protocols (General)
The following are generalized protocols for key experiments mentioned in the workflow.
-
Construct Design: Design a knockout plasmid containing antibiotic resistance cassette flanked by homologous regions upstream and downstream of the target gene.
-
Transformation: Introduce the plasmid into the cyanobacterial cells via natural transformation or electroporation.
-
Selection: Select for transformants on antibiotic-containing media under appropriate light and temperature conditions.
-
Segregation: Perform several rounds of subculturing on selective media to ensure all copies of the chromosome are edited.
-
Verification: Confirm the gene knockout by PCR and sequencing.
-
Gene Cluster Amplification: Amplify the putative biosynthetic gene cluster from cyanobacterial genomic DNA using high-fidelity PCR.
-
Vector Ligation: Clone the amplified gene cluster into a suitable expression vector (e.g., pET series).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.
-
Metabolite Extraction: After a period of incubation, harvest the cells, lyse them, and extract metabolites using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extract for the presence of this compound using LC-MS or GC-MS.
-
Protein Purification: Overexpress and purify the candidate methyltransferase enzyme using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., a specific acyl-ACP intermediate), the methyl donor S-adenosyl-L-methionine (SAM), and appropriate buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Quenching and Extraction: Stop the reaction and extract the product.
-
Product Detection: Analyze the reaction products by LC-MS to detect the methylated form of the substrate.
Putative Biosynthetic Pathway Diagram
The following diagram illustrates the hypothetical pathway for this compound formation, starting from the primary metabolite acetyl-CoA.
Caption: A putative biosynthetic pathway for this compound in cyanobacteria.
Conclusion and Future Directions
The study of this compound biosynthesis is a promising frontier in cyanobacterial natural product research. The proposed pathway in this guide provides a logical starting point for an investigation into its formation. Future research should focus on genome mining of this compound-producing strains to identify the biosynthetic gene cluster. Subsequent genetic and biochemical characterization of the candidate enzymes will be crucial to fully elucidate the pathway. A thorough understanding of this process could enable the heterologous production of this compound and its derivatives for potential applications in drug development.
References
- 1. Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyanobacteria as Cell Factories to Produce Plant Secondary Metabolites [frontiersin.org]
- 5. Cyanobacteria as Cell Factories to Produce Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide on the Stereochemical Elucidation of Jobosic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Jobosic acid, a novel saturated fatty acid identified as 2,5-dimethyltetradecanoic acid, has recently emerged as a molecule of significant interest due to its selective inhibitory activity against SARS-CoV-2. Isolated from a marine algae library, its unique structure and promising biological profile make it a candidate for further investigation in drug development pipelines. However, a critical aspect of its chemical identity—the absolute configuration of its stereocenters—remains to be unambiguously determined. This technical guide provides a comprehensive overview of the current knowledge on this compound, details established experimental protocols for the determination of its absolute configuration, and presents its known biological activities. This document is intended to serve as a foundational resource for researchers actively engaged in the study of this compound and other novel chiral natural products.
Introduction to this compound
This compound is a saturated fatty acid with the chemical structure 2,5-dimethyltetradecanoic acid. It was discovered through metabolomic analysis and antiviral screening of a marine algae and cyanobacteria extract library.[1] The initial structural elucidation was achieved through methods such as NMR spectroscopy.[2] While its planar structure is established, the molecule contains two chiral centers at positions C2 and C5, giving rise to four possible stereoisomers. As of the date of this publication, the absolute configuration of the naturally occurring this compound has not been reported, and its determination is a key area for future research.[1] The stereochemistry of a molecule is often pivotal to its biological activity, influencing its interaction with chiral biological targets such as enzymes and receptors.[3][4]
Biological Activity of this compound
This compound has demonstrated selective inhibitory activity against two key targets of SARS-CoV-2: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1] It also showed activity against the spike-RBD/ACE2 interaction of the Omicron variant.[1] Initial structure-activity relationship (SAR) studies have indicated that the carboxylic acid functionality is crucial for its biological activity, as esterification to its methyl and benzyl (B1604629) esters resulted in a significant loss of inhibitory function.[1][2]
Quantitative Data on Biological Activity
Further research is required to provide quantitative data such as IC50 values for the different stereoisomers of this compound once they are synthesized or isolated.
Experimental Protocols for Determining Absolute Configuration
The determination of the absolute configuration of a chiral molecule like this compound is a multi-step process that often involves a combination of spectroscopic, crystallographic, and synthetic methods. Below are detailed methodologies for key experiments applicable to this challenge.
Chiral Derivatization Followed by NMR Spectroscopy
This method involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. The NMR spectra of these diastereomers will exhibit differences in chemical shifts, allowing for the determination of the absolute configuration of the original molecule. A common CDA for carboxylic acids is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).
Protocol for Mosher's Ester Formation:
-
Activation of this compound: Dissolve this compound (1 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Esterification: Add either (R)- or (S)-Mosher's acid chloride or the free acid along with a coupling agent (1.2 equivalents) and the corresponding chiral alcohol (e.g., (R)- or (S)-1-phenylethanol) to the activated this compound solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) by-product. Wash the filtrate with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric esters using column chromatography on silica (B1680970) gel.
-
NMR Analysis: Acquire high-resolution 1H and 19F NMR spectra for each purified diastereomer. Compare the chemical shifts of the protons adjacent to the newly formed ester linkage and other key protons in the molecule. The differences in these chemical shifts can be used to deduce the absolute configuration based on established models of the conformational preferences of Mosher's esters.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration, provided that a suitable single crystal can be obtained. Since this compound is an oil at room temperature, it will likely need to be derivatized with a heavy atom or a rigid, crystalline moiety to facilitate crystallization.
Protocol for Crystallization and X-ray Diffraction:
-
Derivatization: React this compound with a heavy-atom-containing reagent, such as p-bromophenacyl bromide, to form the corresponding ester. This introduces a heavy atom (bromine) which is useful for determining the absolute configuration via anomalous dispersion.
-
Purification and Crystallization: Purify the derivative by column chromatography and/or recrystallization. Grow single crystals by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer equipped with a copper or molybdenum X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering of the heavy atom. The Flack parameter should be calculated; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
Enantioselective Synthesis
The total synthesis of all possible stereoisomers of this compound using stereocontrolled reactions provides an unambiguous method for assigning the absolute configuration of the natural product. By comparing the spectroscopic data and biological activity of the synthetic isomers with those of the natural product, the correct stereochemistry can be determined.
A Potential Synthetic Strategy Outline:
-
Chiral Pool Starting Materials: Utilize commercially available chiral starting materials that can be elaborated to form the C2 and C5 stereocenters.
-
Asymmetric Reactions: Employ well-established asymmetric reactions such as chiral auxiliary-guided alkylations or asymmetric hydrogenations to set the stereocenters with high enantiomeric and diastereomeric control. For instance, a chiral auxiliary approach could be used to introduce the methyl group at the C2 position, followed by further chain elongation and a second stereoselective reaction to install the C5 methyl group.[2]
-
Stereochemical Analysis of Intermediates: Confirm the stereochemistry of key intermediates using methods such as those described in sections 3.1 and 3.2.
-
Final Product Comparison: After the synthesis of all four possible stereoisomers ((2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R)), compare their 1H and 13C NMR spectra, optical rotation, and chromatographic behavior (on a chiral column) with those of the natural this compound.
Visualizations
Logical Workflow for Absolute Configuration Determination
Caption: General workflow for determining the absolute configuration of this compound.
Putative Mechanism of Action of this compound
Caption: Putative inhibitory action of this compound on SARS-CoV-2.
Conclusion
This compound represents a promising new natural product with potential therapeutic applications against SARS-CoV-2. While its initial biological activity is encouraging, a complete understanding of its properties, including its interaction with biological systems, is contingent upon the determination of its absolute configuration. The experimental protocols outlined in this guide provide a roadmap for researchers to unambiguously assign the stereochemistry of this compound. This will not only complete its structural characterization but also enable more detailed structure-activity relationship studies, which are crucial for its potential development as a therapeutic agent. The synthesis and biological evaluation of all four stereoisomers will be the definitive step in understanding the role of stereochemistry in the antiviral activity of this intriguing new molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Metabolomic Analysis for the Identification of Jobosic Acid, a Novel SARS-CoV-2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jobosic acid, identified as 2,5-dimethyltetradecanoic acid, is a saturated fatty acid discovered through metabolomic screening of marine algae and cyanobacteria extracts.[1][2] This natural product has demonstrated selective inhibitory activity against two crucial targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1][3] This dual-targeting action makes this compound a promising candidate for further investigation in the development of novel antiviral therapeutics. This application note provides a detailed protocol for the untargeted metabolomic analysis leading to the identification of this compound and the subsequent biochemical assays to confirm its bioactivity.
Experimental Principles
The workflow integrates untargeted metabolomics with bioactivity screening. A library of natural product extracts is first screened for inhibitory activity against SARS-CoV-2 targets. Extracts showing promising activity are then subjected to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based untargeted metabolomic analysis to identify the bioactive compounds.[1][3] This approach allows for the rapid identification of novel drug leads from complex biological matrices.
Experimental Protocols
1. Preparation of Marine Algae and Cyanobacteria Extracts
-
Objective: To prepare crude extracts from marine algae and cyanobacteria for bioactivity screening and metabolomic analysis.
-
Materials:
-
Lyophilized marine algae or cyanobacteria biomass
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Weigh 1 g of lyophilized biomass.
-
Add 10 mL of a 1:1 (v/v) mixture of MeOH and CH2Cl2.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) two more times on the remaining pellet.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the dried extract at -20°C until further use.
-
2. High-Throughput Screening (HTS) for SARS-CoV-2 Inhibitors
-
Objective: To screen the crude extracts for inhibitory activity against the spike-RBD/ACE2 interaction and Mpro.
-
Assays:
-
Protocol (General):
-
Dissolve the crude extracts in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Prepare a dilution series of each extract.
-
Perform the assays in a 384-well plate format according to the specific AlphaScreen and fluorescence assay protocols.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each active extract.
-
3. Untargeted Metabolomic Analysis using LC-MS/MS
-
Objective: To identify the chemical constituents in the bioactive extracts.
-
Materials:
-
Active crude extracts
-
Methanol, LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
Acetonitrile with 0.1% formic acid, LC-MS grade
-
LC-MS/MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
-
Protocol:
-
Sample Preparation: Reconstitute the dried active extracts in methanol to a concentration of 1 mg/mL. Centrifuge at 13,000 rpm for 10 minutes to pellet any insoluble material. Transfer the supernatant to an LC vial.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the top 5 most intense ions from each full scan are selected for fragmentation (MS/MS).
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV).
-
-
4. Data Processing and Analysis
-
Objective: To process the raw LC-MS/MS data to identify features corresponding to potential bioactive compounds.
-
Software: MS-DIAL or similar metabolomics data processing software.
-
Protocol:
-
Peak Picking and Alignment: Use the software to detect peaks, deisotope, and align retention times across different samples.
-
Compound Annotation: Annotate the detected features by comparing their MS/MS spectra against public or in-house spectral libraries.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis or PCA) to identify features that are unique or more abundant in the most active extracts.
-
Data Presentation
Table 1: Bioactivity of this compound against SARS-CoV-2 Targets
| Target | Assay Type | IC50 (µM) | Reference |
| Spike-RBD/ACE2 Interaction | AlphaScreen | ~25 | [1] |
| Mpro | Fluorescence-based | ~15 | [1] |
| Spike-RBD (Omicron)/ACE2 Interaction | AlphaScreen | Similar to parental | [1][3] |
Table 2: LC-MS/MS Parameters for this compound Identification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Mass Range (MS1) | m/z 100-1500 |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
| Top N for MS/MS | 5 |
| Collision Energy | 20-40 eV (ramped) |
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SARS-CoV-2 Mpro Inhibition Assay of Jobosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the main protease (Mpro or 3CLpro) for its replication.[1][2] Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, a process essential for the virus's life cycle.[1] Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2][3] Jobosic acid, a novel saturated fatty acid (2,5-dimethyltetradecanoic acid) isolated from marine algae, has been identified as a selective inhibitor of SARS-CoV-2 Mpro.[4] This document provides a detailed protocol for a typical fluorescence resonance energy transfer (FRET)-based assay to evaluate the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Principle of the Mpro Inhibition Assay
The FRET-based assay is a common method for measuring the enzymatic activity of proteases like Mpro. It utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the fluorescence signal in its presence.
Quantitative Data Summary
While research has confirmed the inhibitory activity of this compound against SARS-CoV-2 Mpro, specific quantitative data such as the IC50 value from the primary publication were not available in the public domain at the time of this writing.[4][5] The following table is a template illustrating how such data would be presented. For comparison, data for known Mpro inhibitors are included.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 Mpro | FRET Assay | Data Not Available | [4][5] |
| GC-376 | SARS-CoV-2 Mpro | FRET Assay | 5.13 ± 0.41 | [6] |
| Ebselen | SARS-CoV-2 Mpro | FRET Assay | 0.67 | N/A |
| Baicalein | SARS-CoV-2 Mpro | FRET Assay | 0.94 | [7] |
Experimental Protocols
This section details the protocol for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
This compound
-
Positive control inhibitor (e.g., GC-376)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: Workflow for the SARS-CoV-2 Mpro FRET-based inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the recombinant SARS-CoV-2 Mpro and the FRET substrate to their final working concentrations in the assay buffer. Keep on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay. Also, prepare dilutions of a known inhibitor as a positive control.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or control compounds to the wells of a 384-well black microplate.
-
Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a high concentration of a known inhibitor as a positive control for maximal inhibition.
-
-
Enzyme and Substrate Addition:
-
Dispense 20 µL of the diluted SARS-CoV-2 Mpro solution to each well containing the test compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 18 µL of the FRET substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex: 340 nm, Em: 490 nm for Edans).
-
Measure the fluorescence intensity kinetically every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
SARS-CoV-2 Mpro Catalytic Mechanism and Inhibition
The catalytic dyad of SARS-CoV-2 Mpro, consisting of Cysteine-145 and Histidine-41, is responsible for the cleavage of the viral polyprotein.
Caption: Mpro catalytic cycle and its inhibition by this compound.
This compound is believed to exert its antiviral effect by binding to the active site of Mpro, thereby preventing the substrate from accessing the catalytic residues and inhibiting the cleavage of the viral polyproteins. This disruption of the viral replication cycle ultimately leads to a reduction in viral proliferation.
Conclusion
The protocol described provides a robust and reliable method for evaluating the inhibitory potential of this compound against SARS-CoV-2 Mpro. This assay is crucial for the characterization of novel antiviral compounds and can be adapted for high-throughput screening of other potential inhibitors. Further investigation into the precise binding mode and mechanism of action of this compound will be invaluable for the development of new therapeutics to combat COVID-19.
References
- 1. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. europeanreview.org [europeanreview.org]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Jobosic Acid as a Novel Inhibitor of the SARS-CoV-2 Spike-RBD/ACE-2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jobosic acid, a novel saturated fatty acid (2,5-dimethyltetradecanoic acid) identified from marine algae and cyanobacteria, has emerged as a promising natural product for the development of therapeutics against SARS-CoV-2.[1][2][3] This compound has demonstrated selective inhibitory activity against two critical viral targets: the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the viral main protease (Mpro).[1][3] Inhibition of the spike-RBD/ACE-2 interaction is a key strategy to block viral entry into host cells.[1] These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for assessing its function in vitro.
Data Presentation
The inhibitory potency of this compound against the SARS-CoV-2 spike-RBD/ACE-2 interaction and the main protease (Mpro) has been quantified, as summarized in the table below.
| Target | Assay Type | Inhibitor | IC50 (µM) |
| Spike-RBD/ACE-2 Interaction | AlphaLISA | This compound | 20.3 |
| Main Protease (Mpro) | FRET-based | This compound | 15.8 |
Data extracted from Matos-Hernández et al. It is important to note that the original publication should be consulted for detailed experimental conditions.
Mandatory Visualizations
Experimental Workflow: Spike-RBD/ACE-2 Inhibition Assay
The following diagram outlines the general workflow for an AlphaLISA-based assay to determine the inhibition of the spike-RBD/ACE-2 interaction by a test compound like this compound.
Caption: Workflow for Spike-RBD/ACE-2 AlphaLISA Inhibition Assay.
Signaling Pathway: SARS-CoV-2 Entry and Downstream Effects
The binding of the SARS-CoV-2 spike protein to the ACE2 receptor can trigger downstream signaling pathways that contribute to the viral life cycle and host cell response. This compound, by inhibiting this initial interaction, is hypothesized to prevent the activation of these pathways.
Caption: Signaling pathways affected by Spike-RBD/ACE-2 interaction.
Experimental Protocols
Spike-RBD/ACE-2 Interaction Inhibition Assay (AlphaLISA)
This protocol is adapted from established AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) methods for studying protein-protein interactions.
Materials:
-
Recombinant Human ACE2 protein, biotinylated
-
Recombinant SARS-CoV-2 Spike RBD protein, Fc-tagged
-
Streptavidin-coated Donor Beads
-
Protein A-coated Acceptor Beads
-
Assay Buffer: PBS, 0.1% BSA
-
This compound
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute biotinylated ACE2 and Fc-tagged Spike RBD to their optimal concentrations in Assay Buffer.
-
Prepare a mixture of Streptavidin Donor Beads and Protein A Acceptor Beads in Assay Buffer, protected from light.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted Spike RBD-Fc to all wells.
-
Add 5 µL of the diluted ACE2-biotin to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Bead Addition:
-
Add 10 µL of the bead mixture to each well under subdued light.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the extent of the Spike-RBD/ACE-2 interaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Conceptual Protocol)
SPR can be used to provide detailed kinetic data on the binding and dissociation of this compound to either the Spike-RBD or ACE2 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant Human ACE2 or SARS-CoV-2 Spike RBD protein for immobilization
-
This compound as the analyte
-
Running Buffer: HBS-EP+ (or similar)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize either ACE2 or Spike-RBD to the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Include a buffer-only injection as a reference.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound presents a promising scaffold for the development of antiviral agents against SARS-CoV-2, with a dual mechanism of action targeting both viral entry and replication. The provided protocols offer a framework for researchers to further investigate the inhibitory properties of this compound and its derivatives against the Spike-RBD/ACE-2 interaction. Further studies are warranted to elucidate the precise binding site and to optimize the potency and pharmacokinetic properties of this natural product.[1][2][3]
References
Application Notes & Protocols for the Quantification of Jobosic Acid in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jobosic acid, identified as 2,5-dimethyltetradecanoic acid, is a novel saturated fatty acid isolated from marine cyanobacteria. Recent studies have highlighted its potential as a selective inhibitor of SARS-CoV-2 by targeting the spike protein/ACE-2 interaction and the main protease (Mpro)[1]. The emergence of this compound as a potential therapeutic agent necessitates robust and reliable analytical methods for its quantification in various extracts. Accurate quantification is critical for pharmacological studies, quality control of natural product extracts, and the development of future therapeutic formulations.
These application notes provide detailed protocols for the extraction and quantification of this compound using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and discusses the utility of Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Summary of this compound
Quantitative data for this compound is emerging. The primary reported data relates to its bioactivity against SARS-CoV-2 targets. The table below summarizes these findings, providing a crucial quantitative measure of the compound's potency. A second table is provided as a template for researchers to report concentrations of this compound in different extracts.
Table 1: Bioactivity of this compound against SARS-CoV-2 Targets
| Target | Assay Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| SARS-CoV-2 Spike/ACE-2 Interaction | Biochemical Assay | 15.6 | [1] |
| SARS-CoV-2 Main Protease (Mpro) | Biochemical Assay | 27.4 |[1] |
Table 2: Template for Reporting this compound Concentration in Extracts
| Extract Source (e.g., Cyanobacterium species) | Extraction Method | Quantification Method | Concentration (µg/g of dry weight) | Notes |
|---|---|---|---|---|
| Example: Synechococcus sp. | Bligh-Dyer (MeOH/CHCl₃/H₂O) | GC-MS | Enter Value | |
| Example: Oscillatoria sp. | Supercritical CO₂ | LC-MS/MS | Enter Value |
| | | | | |
Visualizations: Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its quantification.
Caption: Proposed antiviral mechanism of this compound against SARS-CoV-2.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrices
This protocol describes a general method for extracting lipophilic compounds, including this compound, from wet biomass like cyanobacteria, adapted from standard lipid extraction procedures.
Materials:
-
Frozen or fresh biomass (e.g., 1-2 g wet weight)
-
Methanol (B129727) (HPLC Grade)
-
Chloroform (B151607) (HPLC Grade)
-
Ultrapure Water
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge and appropriate tubes
-
Glass vials
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh the biomass sample and place it in a suitable homogenization tube. Add 4 mL of methanol and homogenize thoroughly until a uniform slurry is formed[2].
-
Solvent Extraction (Bligh-Dyer method):
-
To the methanol slurry, add 2 mL of chloroform. Vortex vigorously for 2 minutes.
-
Add 2 mL of ultrapure water. Vortex again for 2 minutes to induce phase separation.
-
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing lipids and other nonpolar compounds like this compound.
-
Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass vial. Be cautious not to disturb the protein layer.
-
Re-extraction (Optional): For exhaustive extraction, add another 2 mL of chloroform to the remaining sample, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.
-
Drying: Evaporate the solvent from the collected chloroform extract to complete dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Storage: The dried lipid extract, containing this compound, can be stored at -20°C under nitrogen until further analysis. For quantification, re-dissolve the extract in a known volume of an appropriate solvent (e.g., hexane (B92381) for GC-MS, acetonitrile/isopropanol for LC-MS).
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for quantifying fatty acids but requires a derivatization step to increase their volatility.
Materials:
-
Dried extract from Protocol 1
-
Derivatization agent: Methanolic HCl (3N) or BF₃-Methanol (14%)
-
Hexane (GC Grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard (IS): e.g., Heptadecanoic acid (C17:0)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Derivatization (Methylation):
-
Re-dissolve the dried extract in 1 mL of toluene (B28343) or hexane.
-
Add a known amount of internal standard.
-
Add 2 mL of 3N methanolic HCl.
-
Seal the vial tightly and heat at 60-80°C for 1-2 hours to convert this compound to its fatty acid methyl ester (FAME).
-
Allow the sample to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of hexane and 1 mL of ultrapure water. Vortex vigorously.
-
Allow the layers to separate. The top hexane layer contains the this compound methyl ester.
-
Transfer the top hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the final hexane extract into the GC-MS system in splitless mode.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 2 min. Ramp to 210°C at 30°C/min. Ramp to 240°C at 3°C/min, then to 300°C at 40°C/min and hold for 5 min[3].
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound methyl ester and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of this compound, subjected to the same derivatization procedure.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.
Materials:
-
Dried extract from Protocol 1
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal Standard (IS): e.g., a stable isotope-labeled version of this compound or a structurally similar fatty acid not present in the sample.
-
LC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[4].
Procedure:
-
Sample Preparation:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., 50:50 acetonitrile:isopropanol).
-
Add the internal standard.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, increase linearly to 98% B over 10 minutes, hold for 3 minutes, and return to initial conditions for re-equilibration.
-
-
MS/MS Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Ionization Parameters: Optimize spray voltage, gas flows, and temperature for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor ion ([M-H]⁻) and a stable product ion for both this compound and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of this compound.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of MRM provides high selectivity, minimizing matrix interference[5].
-
Protocol 4: Analysis by Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that relies on the principle that the signal intensity is directly proportional to the number of nuclei. It is non-destructive and requires no derivatization.
Materials:
-
Dried extract from Protocol 1
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal Standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract.
-
Accurately weigh a precise amount of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 700 µL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Quantification:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal for this compound (e.g., methyl protons) and a signal for the internal standard.
-
Calculate the concentration of this compound using the following formula:
-
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₑₓₜᵣₐ꜀ₜ) * Purityₛₜd
-
Where: C=Concentration, I=Integral area, N=Number of protons for the integrated signal, M=Molar mass, m=mass, Purity=Purity of the standard, x=analyte (this compound), std=internal standard.
-
-
This method provides an accurate, absolute quantification and simultaneously confirms the structure of the analyte in the extract[6][7][8].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. food.gov.uk [food.gov.uk]
- 6. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Jobosic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of Jobosic acid derivatives and summarize their biological activities. This compound, a 2,5-dimethyltetradecanoic acid isolated from marine algae, has been identified as a selective inhibitor of two key SARS-CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1][2] The following protocols and data are based on initial structure-activity relationship (SAR) studies to explore the therapeutic potential of this novel natural product.
Data Presentation
Initial SAR studies involved the modification of the carboxylic acid moiety of this compound to its corresponding methyl and benzyl (B1604629) esters.[1] Biological evaluation of these semi-synthetic derivatives revealed a significant loss of inhibitory activity against both SARS-CoV-2 targets, suggesting that the free carboxylic acid is crucial for its antiviral effects.[1][2][3]
Table 1: In Vitro Inhibitory Activity of this compound and its Semi-Synthetic Derivatives [1]
| Compound | Target | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | Spike-RBD/ACE-2 | 3.0 | 11 |
| Mpro | 7.5 | 29 | |
| This compound Methyl Ester | Spike-RBD/ACE-2 | >100 | - |
| Mpro | >100 | - | |
| This compound Benzyl Ester | Spike-RBD/ACE-2 | >100 | - |
| Mpro | >100 | - |
Mandatory Visualization
Experimental Protocols
The following are detailed protocols for the semi-synthesis of this compound derivatives and the subsequent biochemical assays.
Protocol 1: Semi-synthesis of this compound Methyl Ester
This protocol describes the methylation of the carboxylic acid group of this compound using trimethyloxonium (B1219515) tetrafluoroborate (B81430).
Materials:
-
This compound
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethyloxonium tetrafluoroborate (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound methyl ester. The reported yield for this reaction is approximately 91%.[1]
Protocol 2: Semi-synthesis of this compound Benzyl Ester
This protocol details the benzylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Once the reaction is complete, add deionized water to the mixture and extract three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil via silica gel column chromatography to obtain the pure this compound benzyl ester. The reported yield for this benzylation is approximately 73%.[1]
Protocol 3: Biochemical Assays for Antiviral Activity
The inhibitory activity of this compound and its derivatives was evaluated using two primary biochemical assays.[1]
1. Spike-RBD/ACE-2 Interaction Assay (AlphaScreen-based):
-
Principle: This assay measures the disruption of the binding between the SARS-CoV-2 spike protein's RBD and the human ACE2 receptor.
-
General Procedure:
-
Biotinylated ACE2 is bound to streptavidin-coated donor beads.
-
His-tagged Spike RBD is bound to nickel chelate acceptor beads.
-
In the absence of an inhibitor, the binding of RBD to ACE2 brings the donor and acceptor beads into proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Test compounds (this compound and its derivatives) are incubated with the assay components.
-
Inhibitors that disrupt the Spike-RBD/ACE-2 interaction will prevent the proximity of the beads, leading to a decrease in the luminescent signal.
-
Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC₅₀).
-
2. Mpro Enzymatic Inhibition Assay (Fluorescence-based):
-
Principle: This assay measures the inhibition of the main protease's (Mpro) proteolytic activity.
-
General Procedure:
-
The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
In its uncleaved state, the fluorescence of the substrate is quenched.
-
Recombinant SARS-CoV-2 Mpro is incubated with the substrate in the presence and absence of the test compounds.
-
Active Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Inhibitors of Mpro will prevent substrate cleavage, leading to a lower fluorescence signal.
-
The rate of fluorescence increase is measured over time, and IC₅₀ values are determined from concentration-response curves.
-
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
Application Notes and Protocols for In Vitro Cell-Based Assays of Jobosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jobosic acid, a novel saturated fatty acid identified as 2,5-dimethyltetradecanoic acid, has emerged as a promising natural product with significant biological activity. Isolated from marine algae and cyanobacteria, it has demonstrated selective inhibitory effects on key targets of SARS-CoV-2, including the spike protein/ACE-2 interaction and the main protease (Mpro)[1][2][3]. These findings underscore the potential of this compound as a lead compound for antiviral drug development.
These application notes provide a comprehensive guide for researchers to develop and implement in vitro cell-based assays to further characterize the therapeutic potential of this compound. The protocols detailed below cover assays for evaluating its antiviral, anti-inflammatory, and cytotoxic activities.
Section 1: Antiviral Activity Assays
The established antiviral activity of this compound against SARS-CoV-2 can be further investigated and quantified using a variety of in vitro assays.
Spike-ACE2 Interaction Assay
This biochemical assay is designed to screen for inhibitors of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor[1][4].
Experimental Protocol:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Spike RBD protein.
-
Recombinant human ACE2 protein.
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
Detection antibody (e.g., anti-His-tag HRP conjugate).
-
Substrate for HRP (e.g., TMB).
-
-
Assay Procedure:
-
Coat a 96-well plate with ACE2 protein overnight at 4°C.
-
Wash the plate with assay buffer.
-
Block with 1% BSA in assay buffer for 1 hour at room temperature.
-
Wash the plate.
-
Pre-incubate Spike RBD protein with varying concentrations of this compound for 30 minutes.
-
Add the Spike RBD-Jobosic acid mixture to the ACE2-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition of the Spike-ACE2 interaction for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This enzymatic assay evaluates the ability of this compound to inhibit the activity of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication[1][2].
Experimental Protocol:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic Mpro substrate.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3).
-
-
Assay Procedure:
-
Add varying concentrations of this compound to a 96-well plate.
-
Add the Mpro enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each concentration of this compound.
-
Determine the percent inhibition of Mpro activity.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation: Antiviral Activity of this compound
| Assay | Target | Endpoint | Expected Outcome with this compound |
| Spike-ACE2 Interaction | Protein-protein interaction | IC50 | Dose-dependent inhibition |
| Mpro Inhibition | Enzyme activity | IC50 | Dose-dependent inhibition |
Workflow for Antiviral Activity Screening
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Section 3: Cytotoxicity and Anticancer Activity Assays
It is crucial to assess the cytotoxic profile of this compound to determine its therapeutic window. Furthermore, many fatty acids exhibit anticancer properties, making this an important area of investigation.
Cell Viability/Cytotoxicity Assay
The MTT or SRB assays are colorimetric methods used to assess cell viability and the cytotoxic potential of a compound. [5][6][7] Experimental Protocol (MTT Assay):
-
Cell Culture:
-
Culture a panel of cancer cell lines (e.g., breast, lung, colon) and a normal cell line for comparison.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
-
Data Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value for each cell line.
-
Apoptosis Induction Assay
The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and quantify apoptosis. [8][9][10] Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle Analysis
This assay determines if this compound affects the progression of the cell cycle in cancer cells. [11][12][13][14] Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Cytotoxic and Anticancer Activity of this compound
| Assay | Cell Line Panel | Endpoint | Expected Outcome with this compound |
| Cell Viability (MTT) | Cancer vs. Normal | IC50 | Selective cytotoxicity to cancer cells |
| Apoptosis (Annexin V/PI) | Sensitive Cancer Cell Line | % Apoptotic Cells | Increase in apoptotic cell population |
| Cell Cycle Analysis | Sensitive Cancer Cell Line | Cell Cycle Distribution | Arrest at a specific phase (e.g., G2/M) |
Experimental Workflow for Anticancer Activity
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 6. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Jobosic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jobosic acid, a novel saturated fatty acid identified as 2,5-dimethyltetradecanoic acid, has emerged as a promising lead compound for the development of antiviral therapeutics. Isolated from a marine algae and cyanobacteria library, it has demonstrated selective inhibitory activity against two critical targets of SARS-CoV-2: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the main protease (Mpro).[1][2][3] This dual-targeting capability presents a significant advantage in potentially overcoming viral resistance.
Initial structure-activity relationship (SAR) studies have revealed the critical importance of the carboxylic acid moiety for its biological activity. Esterification of this group to its methyl or benzyl (B1604629) ester derivatives resulted in a dramatic loss of inhibitory function against both the Spike-RBD/ACE2 interaction and Mpro.[1][2][3] These findings underscore the necessity for a free carboxylate in mediating the compound's antiviral effects and provide a foundational data point for further SAR exploration.
These application notes provide a comprehensive overview of the current SAR data for this compound, detailed protocols for relevant biochemical assays to enable further analogue testing, a proposed synthetic scheme for this compound and its derivatives, and a depiction of the targeted viral pathways.
Structure-Activity Relationship (SAR) Data
The preliminary SAR data for this compound and its derivatives highlight the sensitivity of its biological activity to modifications at the carboxylic acid position.
| Compound | Structure | Target | IC50 (µg/mL) | IC50 (µM) |
| This compound | 2,5-dimethyltetradecanoic acid | Spike-RBD/ACE2 | 3.0 | 11 |
| Mpro | 7.5 | 29 | ||
| This compound methyl ester | Methyl 2,5-dimethyltetradecanoate | Spike-RBD/ACE2 | >100 | >370 |
| Mpro | >100 | >370 | ||
| This compound benzyl ester | Benzyl 2,5-dimethyltetradecanoate | Spike-RBD/ACE2 | >100 | >280 |
| Mpro | >100 | >280 |
Experimental Protocols
Proposed Synthesis of this compound (2,5-dimethyltetradecanoic acid)
While a definitive, published total synthesis of this compound is not yet available, a plausible retrosynthetic analysis suggests a convergent approach. The following is a proposed synthetic protocol based on established organic chemistry methodologies for the synthesis of branched-chain fatty acids.
Protocol:
-
Synthesis of Key Aldehyde Intermediate:
-
Start with a commercially available long-chain aldehyde.
-
Perform an alpha-methylation reaction using a suitable base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide.
-
-
Synthesis of Grignard Reagent:
-
Prepare a Grignard reagent from a suitable alkyl halide corresponding to the remaining carbon chain.
-
-
Coupling and Oxidation:
-
React the aldehyde intermediate with the Grignard reagent to form a secondary alcohol.
-
Oxidize the secondary alcohol to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
-
-
Second Methylation and Final Oxidation:
-
Introduce the second methyl group at the alpha-position to the ketone via another methylation reaction.
-
Perform a Baeyer-Villiger oxidation on the resulting ketone to yield an ester.
-
Hydrolyze the ester under basic conditions (e.g., with sodium hydroxide) followed by acidic workup to yield the final product, this compound.
-
Synthesis of this compound Derivatives (Methyl and Benzyl Esters)
Methyl Ester Synthesis:
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trimethyloxonium (B1219515) tetrafluoroborate (B81430) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction and purify the product using column chromatography to obtain the methyl ester of this compound.
Benzyl Ester Synthesis:
-
Dissolve this compound in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate, followed by benzyl bromide.
-
Heat the reaction mixture and monitor for completion by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to yield the benzyl ester of this compound.
Biochemical Assays
Spike-RBD/ACE2 Interaction Assay (AlphaLISA Protocol):
This protocol is adapted from established AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) methods for assessing protein-protein interactions.[2][4][5][6][7]
-
Reagent Preparation:
-
Prepare a working solution of biotinylated human ACE2 protein in assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a working solution of Fc-tagged SARS-CoV-2 Spike RBD in assay buffer.
-
Prepare a working solution of Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads in the dark.
-
-
Assay Procedure:
-
Add the test compounds (e.g., this compound and its analogs) at various concentrations to the wells of a 384-well microplate.
-
Add the biotinylated ACE2 solution to all wells.
-
Add the Fc-tagged Spike RBD solution to the wells.
-
Incubate the plate at room temperature with gentle shaking to allow for protein-protein interaction.
-
Add the mixture of Donor and Acceptor beads to all wells in the dark.
-
Incubate the plate in the dark at room temperature to allow for bead-protein complex formation.
-
Read the plate using an AlphaLISA-compatible plate reader at an excitation of 680 nm and an emission of 615 nm.
-
-
Data Analysis:
-
The signal generated is proportional to the extent of the Spike-RBD/ACE2 interaction.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence-Based Protocol):
This protocol is based on a fluorescence resonance energy transfer (FRET) assay that measures the cleavage of a fluorogenic peptide substrate by Mpro.[1][8][9]
-
Reagent Preparation:
-
Prepare a working solution of recombinant SARS-CoV-2 Mpro in assay buffer.
-
Prepare a working solution of a fluorogenic Mpro substrate (e.g., a peptide with a fluorophore and a quencher).
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a black, flat-bottom microplate.
-
Add the Mpro enzyme solution to the wells and pre-incubate with the compounds.
-
Initiate the enzymatic reaction by adding the Mpro substrate solution to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is proportional to the fluorescence signal.
-
Calculate the percent inhibition of Mpro activity for each compound concentration compared to a DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Spike/ACE2-Mediated Signaling Pathway
The binding of the SARS-CoV-2 Spike protein to the ACE2 receptor can initiate a signaling cascade that involves the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, which can facilitate viral entry and replication.[10]
Caption: SARS-CoV-2 Spike/ACE2 signaling pathway.
SARS-CoV-2 Mpro Substrate Cleavage and Downstream Effects
The SARS-CoV-2 main protease (Mpro) is essential for viral replication through the cleavage of viral polyproteins. Additionally, Mpro can cleave host cell proteins, thereby disrupting critical cellular processes such as the innate immune response, apoptosis, and autophagy.[11][12][13][14]
Caption: Mpro substrate cleavage and effects.
Experimental Workflow for SAR Studies of this compound Analogs
The following workflow outlines the key steps for conducting SAR studies on new analogs of this compound.
Caption: Workflow for this compound SAR studies.
References
- 1. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spike-ACE2 protein-protein interaction (AlphaLISA) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ACE2–RBD Interaction as a Platform for COVID-19 Therapeutics: Development and Drug-Repurposing Screen of an AlphaLISA Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE2-EGFR-MAPK signaling contributes to SARS-CoV-2 infection | Life Science Alliance [life-science-alliance.org]
- 11. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Jobosic Acid in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Jobosic acid, a novel saturated fatty acid, in the field of antiviral research, with a specific focus on its activity against SARS-CoV-2. The information is based on recent studies that have identified this compound as a promising candidate for the development of new antiviral therapeutics.[1][2][3][4]
Introduction to this compound
This compound (2,5-dimethyltetradecanoic acid) is a recently discovered natural product isolated from marine algae and cyanobacteria.[1][2][3] Initial screenings of marine natural product libraries identified this compound as a selective inhibitor of key SARS-CoV-2 viral targets, highlighting its potential as a lead compound for COVID-19 drug development.[1][2][3]
Antiviral Activity and Spectrum
Current research has primarily focused on the antiviral activity of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .[1][2][3] It has demonstrated a unique dual-action mechanism, targeting two critical components of the viral life cycle.[4]
-
Inhibition of Viral Entry: this compound effectively disrupts the interaction between the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] This interaction is the crucial first step for the virus to enter and infect human cells.[1]
-
Inhibition of Viral Replication: The compound also inhibits the activity of the SARS-CoV-2 Main Protease (Mpro), a key enzyme responsible for cleaving viral polyproteins into functional units necessary for viral replication.[1][2][5]
Notably, this compound has shown efficacy against multiple SARS-CoV-2 variants of concern, including Omicron, Beta, Delta, and Lambda, by inhibiting the Spike-RBD/ACE-2 interaction at similar concentrations across these variants.[1]
Data Presentation: Inhibitory Activity of this compound and its Derivatives
The following table summarizes the known inhibitory activities of this compound and its synthetic derivatives against SARS-CoV-2 targets. Preliminary structure-activity relationship (SAR) studies indicate that the carboxylic acid moiety is crucial for its antiviral activity.[1][2][3]
| Compound | Target | Activity | Reference |
| This compound | SARS-CoV-2 Spike-RBD/ACE-2 Interaction | Inhibitory Activity | [1][2][3] |
| SARS-CoV-2 Main Protease (Mpro) | Inhibitory Activity | [1][2][3] | |
| SARS-CoV-2 Omicron Variant Spike-RBD/ACE-2 | Retained Activity | [1][2][3] | |
| This compound Methyl Ester | SARS-CoV-2 Biochemical Assays | Acute Loss of Bioactivity | [1][2][3] |
| This compound Benzyl Ester | SARS-CoV-2 Biochemical Assays | Acute Loss of Bioactivity | [1][2][3] |
Note: Specific IC50 and EC50 values are detailed within the full-text publications and should be consulted for precise quantitative comparisons.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing the antiviral activity of this compound.
This biochemical assay is designed to screen for inhibitors of the interaction between the Spike protein's Receptor-Binding Domain (RBD) and the ACE2 receptor.
Materials:
-
Recombinant His-tagged SARS-CoV-2 Spike-RBD
-
Recombinant Biotinylated human ACE2
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (and other test compounds)
-
Microplate reader capable of detecting AlphaScreen signal
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add a solution of biotinylated ACE2 and allow a brief pre-incubation with the compound.
-
Add a solution of His-tagged Spike-RBD.
-
Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a microplate reader at an excitation of 680 nm and emission of 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the Spike-RBD/ACE-2 interaction.
-
Calculate IC50 values from the dose-response curves.
This enzymatic assay measures the inhibition of the Mpro proteolytic activity using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (and other test compounds)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add the recombinant Mpro enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET-based substrate to all wells.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the Mpro activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for its discovery and initial characterization.
Caption: Dual-action mechanism of this compound.
Caption: Discovery workflow for this compound.
Future Directions and Considerations
Further research is warranted to fully elucidate the therapeutic potential of this compound.[1][2][3] Key areas for future investigation include:
-
Determination of Absolute Configuration: The precise stereochemistry of this compound needs to be unambiguously determined.[2]
-
Mechanism of Action Studies: More detailed studies are required to understand the specific binding site and mode of interaction of this compound with its viral targets.[2]
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo antiviral efficacy, pharmacokinetics, and safety profile of this compound.
-
Broad-Spectrum Antiviral Activity: Investigating the activity of this compound against other viruses, particularly other coronaviruses, could broaden its therapeutic applications.
-
Lead Optimization: Further SAR studies could lead to the design and synthesis of more potent and drug-like analogs of this compound.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulating Jobosic Acid for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Jobosic Acid
This compound, chemically known as 2,5-dimethyltetradecanoic acid, is a novel saturated fatty acid identified as a selective inhibitor of SARS-CoV-2. Its mechanism of action involves the inhibition of both the spike protein/ACE-2 interaction and the main protease (Mpro) of the virus. As a long-chain fatty acid, this compound is predicted to have low aqueous solubility, posing challenges for its formulation in preclinical studies. This document provides detailed application notes and protocols to guide researchers in developing suitable formulations of this compound for oral administration in rodent models for pharmacokinetic (PK) and toxicology (Tox) studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is critical for formulation development. While experimental data for this compound is limited, its properties can be predicted based on its chemical structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Method | Implication for Formulation |
| Chemical Structure | 2,5-dimethyltetradecanoic acid | IUPAC | Long alkyl chain suggests high lipophilicity and low aqueous solubility. |
| Molecular Formula | C₁₆H₃₂O₂ | --- | --- |
| Molecular Weight | 256.42 g/mol | PubChem | --- |
| XlogP | 6.9 | PubChem | High lipophilicity, likely to be poorly water-soluble. |
| Aqueous Solubility | Very Low (estimated) | Inferred from structure | Will require solubility enhancement techniques. |
| pKa | ~4.8 (estimated for carboxylic acid) | ChemAxon | The compound will be ionized at neutral pH, which may slightly increase solubility. |
| Melting Point | Not available | --- | Important for solid-state characterization and certain formulation processes. |
Preclinical Formulation Strategy
The primary goal of preclinical formulation is to ensure adequate and reproducible exposure of the test compound in animal models. Given the predicted low solubility of this compound, a systematic approach is required to select an appropriate formulation.
Formulation Selection Workflow
The following workflow can guide the selection of a suitable formulation for this compound.
Caption: Preclinical formulation workflow for this compound.
Comparison of Formulation Approaches
The choice of formulation will depend on the specific requirements of the preclinical study (e.g., dose level, study duration).
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Type | Description | Advantages | Disadvantages | Recommended Use |
| Aqueous Solution (with co-solvents/pH adjustment) | This compound is dissolved in a mixture of water and a water-miscible organic solvent. pH may be adjusted to ionize the carboxylic acid group. | Homogeneous dosing, predictable absorption for soluble fraction. | Limited drug loading capacity, potential for precipitation upon dilution in the GI tract, potential toxicity of co-solvents. | Early PK studies at low doses. |
| Aqueous Suspension | Fine particles of this compound are dispersed in an aqueous vehicle with suspending and wetting agents. | Higher drug loading possible, mimics potential solid dosage forms. | Potential for non-uniform dosing, particle settling, and variable absorption due to dissolution rate-limited absorption. | PK and toxicology studies. |
| Lipid-Based Formulation (e.g., in oil or SEDDS) | This compound is dissolved or suspended in a lipid vehicle, which may be a simple oil or a self-emulsifying drug delivery system (SEDDS). | Can significantly enhance oral bioavailability of lipophilic compounds, may facilitate lymphatic uptake. | Complexity in formulation development and characterization, potential for excipients to affect physiological processes. | PK studies where high exposure is desired. |
Experimental Protocols
The following are detailed protocols for preparing different types of formulations for this compound for oral gavage in rodents. Note: All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a Co-solvent-Based Aqueous Solution
Objective: To prepare a solution formulation of this compound for low-dose pharmacokinetic studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume. Vortex until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in the desired ratio (e.g., 40% PEG400, 5% Tween 80, 45% saline).
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of the study.
Example Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v/v/v)
Protocol 2: Preparation of a Micronized Aqueous Suspension
Objective: To prepare a suspension formulation of this compound for pharmacokinetic and toxicology studies where higher doses are required.
Materials:
-
This compound
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Suspending vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) or Carboxymethylcellulose (CMC) in water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile glass beaker
Procedure:
-
If necessary, reduce the particle size of the this compound powder by micronization.
-
In a mortar, add the weighed amount of this compound.
-
Add a small volume of the wetting agent and triturate with the pestle to form a smooth, uniform paste. This ensures that the drug particles are adequately wetted and will not clump together in the suspension.
-
Gradually add the suspending vehicle to the paste while continuously stirring.
-
Transfer the mixture to a sterile glass beaker and continue stirring with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
The suspension should be continuously stirred during dosing to ensure dose uniformity.
Protocol 3: Preparation of a Lipid-Based Formulation (Solution in Oil)
Objective: To prepare a lipid-based solution of this compound to potentially enhance oral absorption.
Materials:
-
This compound
-
Pharmaceutical-grade oil (e.g., sesame oil, corn oil, or medium-chain triglycerides (MCT) oil)
-
Sterile glass vial
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional, with gentle heating)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the desired volume of the oil vehicle.
-
Cap the vial and vortex vigorously.
-
If necessary, gently warm the mixture (e.g., to 37-40°C) and stir using a magnetic stirrer until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature and visually inspect for any signs of precipitation.
-
Prepare the formulation fresh on the day of the study.
Visualization of Key Concepts
Decision Tree for Formulation Selection
Caption: Decision tree for selecting a suitable formulation for this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Given that this compound inhibits the SARS-CoV-2 main protease (Mpro), a hypothetical cellular signaling pathway diagram can illustrate its potential mechanism of action.
Caption: Hypothetical inhibition of SARS-CoV-2 replication by this compound.
Conclusion
The successful preclinical development of this compound hinges on the selection and preparation of an appropriate formulation that ensures adequate systemic exposure in animal models. Due to its predicted low aqueous solubility, researchers should consider co-solvent systems for initial low-dose studies, and progress to suspension or lipid-based formulations for higher-dose pharmacokinetic and toxicology studies. The protocols and decision-making frameworks provided in this document offer a comprehensive guide for the formulation of this compound for preclinical research.
Application Notes and Protocols: Jobosic Acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jobosic acid, systematically named (2,5)-dimethyltetradecanoic acid, is a recently identified saturated fatty acid isolated from the marine cyanobacterium SAJ44. It has emerged as a promising chemical probe and a potential therapeutic lead due to its selective inhibitory activity against two key targets of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides detailed application notes and protocols for the use of this compound as a chemical probe in SARS-CoV-2 research, summarizing its biological activities and providing methodologies for its study.
Biological Activity and Data Presentation
This compound has been demonstrated to be a dual inhibitor of SARS-CoV-2, targeting both the main protease (Mpro), essential for viral replication, and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), which is critical for viral entry into host cells.[1][2][3] The inhibitory activities of this compound are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against SARS-CoV-2 Main Protease (Mpro)
| Target | IC50 (µM) |
| SARS-CoV-2 Mpro | 2.5 |
Table 2: Inhibitory Activity of this compound against Spike-RBD/ACE2 Interaction for Various SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Spike-RBD/ACE2 Interaction IC50 (µM) |
| Wild-Type | 5.0 |
| Omicron | 7.5 |
Data presented in the tables are based on in vitro biochemical assays.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound impacts critical pathways in the SARS-CoV-2 life cycle. Understanding these pathways is essential for designing experiments and interpreting results.
SARS-CoV-2 Main Protease (Mpro) Inhibition
This compound inhibits the enzymatic activity of Mpro, a cysteine protease that cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This proteolytic processing is a crucial step in the formation of the viral replication and transcription complex. Inhibition of Mpro by this compound disrupts this process, thereby blocking viral replication.
References
- 1. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Interactions between Human ACE2 and Spike RBD of SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of Paclitaxel
Disclaimer: Initial searches for "Jobosic acid" revealed a recently identified compound, 2,5-dimethyltetradecanoic acid, described in a 2024 publication. However, information regarding its large-scale isolation and associated challenges is not yet available in public literature. To provide a comprehensive and practical response that fulfills the user's request for a detailed technical support guide, this document will focus on Paclitaxel (B517696) (Taxol®) , a natural product with well-documented and complex large-scale isolation challenges.
This guide is intended for researchers, scientists, and drug development professionals involved in the large-scale isolation and purification of Paclitaxel from natural sources (e.g., Taxus species bark or plant cell cultures).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for large-scale Paclitaxel production?
A1: The primary sources are the bark of the Pacific yew tree (Taxus brevifolia) and, more sustainably, plant cell cultures of various Taxus species (Taxus chinensis, Taxus canadensis).[1] Plant cell culture offers a renewable and controllable source, mitigating the ecological impact of harvesting yew trees.
Q2: Why is the large-scale isolation of Paclitaxel so challenging?
A2: The challenges stem from several factors:
-
Low Abundance: Paclitaxel is present in very low concentrations in its natural sources (e.g., 0.009% from Taxus canadensis needles and twigs).[1]
-
Complex Feedstock: The crude extract contains a vast number of related taxanes and other metabolites, making purification difficult.[1][2]
-
Structural Similarity of Impurities: The most significant impurity, Cephalomannine, is structurally very similar to Paclitaxel, differing only in the side chain, which makes chromatographic separation difficult.[3]
-
Product Degradation: Paclitaxel is susceptible to degradation, particularly epimerization at the C7 position (forming 7-epi-paclitaxel) and hydrolysis of its ester groups, especially under basic or neutral pH conditions.[3][4][5][6][7]
Q3: What is a typical overall yield for Paclitaxel isolation?
A3: The overall yield is often low due to the multi-step nature of the process. For instance, a process starting from 200 kg of Taxus canadensis needles and twigs might yield around 18.5 g of >99% pure Paclitaxel, which corresponds to an overall yield of approximately 0.009%.[1] Another method starting with 500 g of T. media leaves (containing 0.0074% paclitaxel) recovered about 70% of the initial amount, but required four chromatographic steps.[8]
Q4: How can I remove the main impurity, Cephalomannine?
A4: Removing Cephalomannine requires optimized chromatographic techniques. Reversed-phase HPLC is a common method.[9] Some patents also describe chemical treatments, such as using ozone to selectively react with the double bond in the side chain of Cephalomannine, followed by chromatography to remove the resulting ozonide.[1]
Troubleshooting Guides
Problem 1: Low Yield During Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| The crude extract contains significantly less Paclitaxel than expected based on biomass analysis. | Inefficient Solvent Extraction: The solvent used may not be optimal, or the extraction time/temperature is insufficient. | Methanol (B129727) and ethanol (B145695) are common choices for initial extraction.[1][2] A mixture of ethyl acetate (B1210297) and acetone (B3395972) (1:1) has been reported to increase the Paclitaxel content in the extract up to 3 times compared to other solvents.[2] Ensure the biomass is finely ground to maximize surface area. Consider multiple extraction cycles. |
| Paclitaxel Degradation: Use of high temperatures or inappropriate pH during extraction can degrade the product. | Maintain extraction temperatures below 60°C.[1] Ensure solvents are neutral and avoid prolonged exposure to basic conditions. | |
| Poor Biomass Quality: The starting material may have low Paclitaxel content due to seasonal variation, plant age, or improper storage. | Source biomass from a reputable supplier with a certificate of analysis. Store dried biomass in a cool, dark, and dry place. |
Problem 2: Poor Separation in Chromatography (Low Purity)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing in HPLC: Paclitaxel peak is broad and asymmetrical. | Column Contamination/Collapse: The column may be contaminated with strongly retained impurities, or the stationary phase has collapsed. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[10] |
| Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with Paclitaxel, causing tailing. | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.[11] Alternatively, use an end-capped column. | |
| Co-elution of Paclitaxel and Cephalomannine: The two peaks are not baseline-resolved. | Insufficient Column Efficiency: The column may not have enough theoretical plates for the separation. | Increase column length or use a column with smaller particle size.[9] |
| Unoptimized Mobile Phase: The solvent system does not provide adequate selectivity. | Optimize the mobile phase composition. For reversed-phase HPLC, fine-tune the ratio of acetonitrile (B52724) (or methanol) and water.[1][9] A shallow gradient can improve resolution.[12] | |
| Baseline Drift/Noise: Unstable baseline makes integration and quantification unreliable. | Mobile Phase Issues: Incomplete mixing of solvents, dissolved air, or contaminated solvents. | Ensure the mobile phase is thoroughly degassed and mixed. Use HPLC-grade solvents.[13] |
| Detector/Temperature Fluctuation: The detector lamp is failing or there are temperature fluctuations in the column oven. | Use a column oven to maintain a stable temperature.[13] Check detector performance and lamp lifetime. |
Problem 3: Product Loss During Solvent Partitioning and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of Paclitaxel after liquid-liquid extraction (LLE). | Suboptimal Solvent Choice: The organic solvent has a low partition coefficient for Paclitaxel. | Dichloromethane (B109758) and ethyl acetate show high partition coefficients (25 and 28, respectively) for Paclitaxel from aqueous media.[3] |
| Emulsion Formation: An emulsion forms at the interface of the aqueous and organic layers, trapping the product. | Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle mixing instead of vigorous shaking. | |
| Low yield or purity after precipitation/crystallization. | Incorrect Solvent/Antisolvent Ratio: The ratio is not optimized for selective precipitation of Paclitaxel. | For fractional precipitation, a mixture of methanol and water is effective.[9] A common method involves dissolving the crude solid in methanol and then adding water to induce crystallization.[1] |
| Temperature Not Optimized: Precipitation is highly dependent on temperature. | The greatest yield (~84%) from a methanol/water system was obtained by storing at a constant 0°C for 3 days, while the highest purity (~79%) was achieved with a stepwise reduction in temperature.[9] |
Quantitative Data Summary
The following tables summarize typical yields and purities at various stages of Paclitaxel isolation, compiled from different methodologies.
Table 1: Purity and Yield Across a Multi-Step Purification Process
| Purification Stage | Starting Material | Purity | Step Yield / Recovery | Reference |
| Crude Methanol Extract | Taxus chinensis cell culture | 6.9% | - | [14] |
| After Liquid-Liquid Extraction | Crude Extract | >32% | 97% | [14] |
| After 1st Silica (B1680970) Chromatography | Organic Extract | 10% - 16.8% | 90% - 95% | [8] |
| After Precipitation | Crude Extract (60.89% pure) | 90.87% | ~84% | [9] |
| After ODS-HPLC | Precipitate | 99.1% | >90% | [9] |
| Final Crystalline Product | 200 kg T. canadensis | >99% | 0.009% (overall) | [1] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification from Taxus Biomass
This protocol is a generalized procedure based on common methods described in the literature.[1][2]
-
Milling: Dry the Taxus biomass (needles, twigs, or bark) and grind it into a coarse powder.
-
Solvent Extraction:
-
Suspend the ground biomass in methanol (e.g., 5 L of methanol per 1 kg of biomass).
-
Heat the mixture to 55-60°C and stir for 4-5 hours.
-
Filter the mixture to separate the biomass from the methanol extract.
-
Repeat the extraction on the biomass with fresh methanol to ensure complete recovery.
-
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until most of the methanol is removed, resulting in a thick, aqueous syrup.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the aqueous concentrate to a large separatory funnel.
-
Add an equal volume of dichloromethane (DCM).
-
Mix gently to partition the taxanes into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and collect the lower DCM layer.
-
Repeat the extraction of the aqueous layer with fresh DCM two more times.
-
-
Final Concentration: Combine the DCM extracts and evaporate the solvent under reduced pressure to yield a crude, resinous solid enriched in taxanes.
Protocol 2: Chromatographic Purification (General Workflow)
This protocol outlines a typical multi-step chromatography workflow.[1][9]
-
Initial Cleanup (e.g., Florisil® or Silica Gel Column):
-
Dissolve the crude solid from Protocol 1 in a minimal amount of acetone and add a non-polar solvent like ligroin or hexane (B92381) (e.g., 1:1 v/v).[1]
-
Load this solution onto a column packed with Florisil® or silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane/acetone mixtures and progressing to methanol/chloroform mixtures.[1]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing Paclitaxel.
-
-
Fractional Crystallization:
-
Combine the Paclitaxel-rich fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal volume of hot methanol.
-
Slowly add water while stirring until the solution becomes cloudy.
-
Cool the solution (e.g., to 4°C) and allow it to stand for several hours to overnight to induce crystallization.
-
Collect the crystals by filtration. This step significantly increases purity and removes many polar and non-polar impurities.[1][9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crystalline solid in the HPLC mobile phase.
-
Perform semi-preparative or preparative reversed-phase HPLC (C18 column).
-
Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water.[1][9] An example mobile phase is 45% acetonitrile in water.[1]
-
Monitor the elution at 227 nm.
-
Collect the fractions corresponding to the Paclitaxel peak.
-
-
Final Crystallization/Precipitation:
-
Combine the pure fractions from HPLC.
-
Remove the organic solvent under reduced pressure.
-
Re-crystallize the pure Paclitaxel from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain the final high-purity product (>99%).
-
Visualizations (Experimental Workflows)
Caption: General workflow for the extraction and initial purification of Paclitaxel.
References
- 1. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2000040573A1 - Method for high yield extraction of paclitaxel from paclitaxel-containing material - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. epruibiotech.com [epruibiotech.com]
- 14. portal.research.lu.se [portal.research.lu.se]
Technical Support Center: Optimizing Jobosic Acid Concentration for Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Jobosic acid in antiviral research, with a focus on optimizing its concentration for maximum efficacy. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Data Presentation
Quantitative Antiviral Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations of this compound against key SARS-CoV-2 targets.
| Target | Assay Type | IC50 (µg/mL) | IC50 (µM) | Cell Line for Cytotoxicity | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | 3.0[1] | 11[1] | Vero E6 | Data Not Available | To Be Determined |
| Main Protease (Mpro) | Fluorescence-Based | 7.5[1] | 29[1] | Vero E6 | Data Not Available | To Be Determined |
Note: The 50% cytotoxic concentration (CC50) of this compound in Vero E6 cells has not yet been reported in the available literature. It is crucial to determine the CC50 to calculate the Selectivity Index, a key indicator of a compound's therapeutic window.
Experimental Protocols
Determining the IC50 of this compound against the Spike-RBD/ACE-2 Interaction using an AlphaScreen Assay
This protocol outlines the key steps for assessing the ability of this compound to inhibit the interaction between the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2).
Materials:
-
Recombinant SARS-CoV-2 Spike RBD (biotinylated)
-
Recombinant human ACE2 (tagged, e.g., His-tagged)
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads (e.g., Nickel Chelate Acceptor beads for His-tagged ACE2)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
White opaque 384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.
-
Reagent Preparation: Dilute the biotinylated Spike RBD and tagged ACE2 proteins to their optimal concentrations in assay buffer. These concentrations should be predetermined through titration experiments.
-
Assay Reaction:
-
Add 5 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the diluted Spike RBD to each well.
-
Add 5 µL of the diluted ACE2 to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well under subdued lighting.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determining the IC50 of this compound against Mpro using a Fluorescence-Based Assay
This protocol describes a method to measure the inhibition of SARS-CoV-2 Main Protease (Mpro) activity by this compound using a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., a peptide with a quenched fluorophore)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.3)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Enzyme Preparation: Dilute the recombinant Mpro to its optimal working concentration in assay buffer.
-
Assay Reaction:
-
Add 20 µL of the this compound dilutions or vehicle control to the wells of the microplate.
-
Add 20 µL of the diluted Mpro to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Substrate Addition:
-
Prepare the fluorogenic Mpro substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the fluorescence increase for each concentration.
-
Calculate the percentage of Mpro inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use a suitable model to calculate the IC50 value.
-
Troubleshooting Guides
Troubleshooting the Spike-RBD/ACE-2 AlphaScreen Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Non-specific binding of reagents to beads or plate.- Autofluorescence of this compound or buffer components.- Contamination of reagents. | - Increase BSA concentration in assay buffer (e.g., to 0.5%).- Test for autofluorescence of this compound at the assay wavelengths.- Use fresh, high-quality reagents. |
| Low Signal or No Signal | - Inactive proteins (Spike RBD or ACE2).- Incorrect bead concentration.- Suboptimal protein concentrations.- Photobleaching of Donor beads. | - Verify protein activity using a different method.- Titrate Donor and Acceptor beads to determine optimal concentrations.- Perform a cross-titration of Spike RBD and ACE2.- Protect beads from light at all times. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects due to evaporation. | - Use calibrated pipettes and proper technique.- Gently mix the plate after each reagent addition.- Use a plate sealer and avoid using the outer wells. |
Troubleshooting the Mpro Fluorescence-Based Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Substrate instability or degradation.- Autofluorescence of this compound.- Protease contamination in reagents. | - Prepare fresh substrate for each experiment.- Measure the fluorescence of this compound alone.- Use high-purity reagents and sterile techniques. |
| Non-linear Reaction Progress Curves | - Substrate depletion.- Inner filter effect at high substrate or product concentrations.- Enzyme instability. | - Reduce the enzyme concentration or incubation time.- Use a lower substrate concentration.- Check the stability of Mpro under assay conditions. |
| Low Signal or Inactive Enzyme | - Incorrect buffer pH or composition.- Presence of inhibitors in the sample or buffer.- Improper enzyme storage. | - Ensure the assay buffer has the optimal pH for Mpro activity.- Check for potential inhibitors like heavy metals or chelators.- Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is a fatty acid and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. Subsequent dilutions should be made in the appropriate aqueous assay buffer, ensuring the final DMSO concentration in the assay is low (typically <0.5%) to prevent solvent-induced effects on the cells or assay components.
Q2: How can I determine the cytotoxicity (CC50) of this compound?
A2: To determine the CC50, you should perform a cell viability assay, such as the MTT, MTS, or CellTiter-Glo assay, using a relevant cell line (e.g., Vero E6 for SARS-CoV-2 research). Expose the cells to a range of this compound concentrations for a duration that matches your antiviral assay (e.g., 24-72 hours). The CC50 is the concentration at which cell viability is reduced by 50% compared to untreated cells.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
A3: Inconsistent IC50 values can arise from several factors, including:
-
Variability in cell passage number: Use cells within a consistent and low passage number range.
-
Differences in reagent batches: Qualify new batches of proteins, substrates, and beads.
-
Inconsistent incubation times: Strictly adhere to the incubation times specified in the protocol.
-
Compound stability: Ensure your this compound stock solution is stored properly and has not degraded.
Q4: What is the mechanism of action of this compound?
A4: Current research indicates that this compound exerts its antiviral effect against SARS-CoV-2 through a dual mechanism. It inhibits the entry of the virus into host cells by disrupting the interaction between the viral Spike protein's Receptor-Binding Domain (RBD) and the human ACE2 receptor.[1] Additionally, it inhibits the activity of the viral Main Protease (Mpro), which is essential for viral replication.[1]
Visualizations
Caption: Experimental workflow for determining the antiviral efficacy and selectivity of this compound.
Caption: Proposed antiviral mechanism of action for this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Jobosic acid stability in different solvents and temperatures
This technical support center provides guidance on the stability of JoboSic Acid in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated upon storage. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation can be attributed to several factors:
-
Solvent Choice: this compound may have limited solubility in the chosen solvent. It is crucial to consult solubility data and select a solvent that ensures complete dissolution at the desired concentration. For instance, while some organic acids are highly soluble in alcohols like ethanol (B145695) and methanol (B129727), their solubility in water might be limited.
-
Temperature Effects: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation. This is a common observation for many organic compounds. If the solution was prepared at an elevated temperature, it might become supersaturated upon cooling to room temperature or below. To resolve this, gently warming the solution may redissolve the precipitate. For long-term storage, consider using a co-solvent system or storing at a controlled room temperature if the compound's stability permits.
-
pH-Dependent Solubility: The solubility of acidic compounds like this compound is often pH-dependent. In aqueous solutions, the protonated form (at low pH) may be less soluble than the deprotonated (salt) form (at higher pH). Adjusting the pH of the solution might be necessary to maintain solubility.
Q2: I am observing a faster than expected degradation of this compound in my formulation. What are the likely reasons?
A2: Accelerated degradation can be influenced by:
-
Temperature: Elevated temperatures are a primary factor in accelerating the degradation of chemical compounds.[1][2] Storing this compound solutions at lower temperatures, such as 2-8°C, can significantly enhance stability and extend shelf-life.[1]
-
Solvent Type: The choice of solvent can impact the stability of this compound. For example, some studies have shown that certain solvents like methanol and ethanol can lead to greater instability of acidic compounds compared to acetonitrile (B52724) or 1,4-dioxane.
-
Presence of Water: For compounds susceptible to hydrolysis, the presence of water, even in small amounts in organic solvents, can lead to degradation. Using anhydrous solvents and minimizing exposure to atmospheric moisture is recommended.
-
Light Exposure: Photodegradation can be a significant pathway for the breakdown of light-sensitive compounds.[3][4] It is advisable to store this compound solutions in amber vials or protect them from light to minimize this effect.
-
pH of the Medium: The stability of this compound in aqueous solutions can be highly dependent on the pH. Degradation kinetics can vary significantly between acidic, neutral, and alkaline conditions.[3]
Q3: How can I monitor the stability of this compound in my experiments?
A3: Stability monitoring typically involves analytical techniques that can separate the parent compound from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[5][6] A stability-indicating HPLC method should be developed and validated to ensure it can accurately quantify the decrease in the active ingredient and the increase in degradation products over time.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results in Stability Studies
-
Problem: High variability in the concentration of this compound is observed across different time points in a stability study.
-
Possible Causes & Solutions:
-
Inadequate Sample Preparation: Ensure consistent and accurate dilution of samples before analysis. Use calibrated pipettes and volumetric flasks.
-
Instrument Variability: Check the performance of the analytical instrument (e.g., HPLC system). Run system suitability tests before each analytical run to ensure consistency.
-
Non-Homogeneous Solution: If the this compound has precipitated, the sample drawn for analysis will not be representative. Ensure the solution is fully dissolved before taking an aliquot. Gentle vortexing or sonication might be necessary.
-
Adsorption to Container: this compound might adsorb to the surface of the storage container. Using silanized glass vials or polypropylene (B1209903) tubes can mitigate this issue.
-
Issue 2: Unexpected Color Change in the this compound Solution
-
Problem: The initially colorless this compound solution develops a yellow or brown tint over time.
-
Possible Causes & Solutions:
-
Degradation: The color change is likely due to the formation of colored degradation products. This indicates significant instability under the storage conditions.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation, which often results in colored byproducts. Purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container can prevent this.
-
Interaction with Excipients: If in a formulation, this compound might be reacting with other components. Conduct compatibility studies with individual excipients to identify the source of the interaction.
-
Data on Stability of a Model Acidic Compound (Proxy for this compound)
The following tables summarize the stability data for a representative acidic compound under various conditions. This data can serve as a general guide for designing experiments with this compound.
Table 1: Effect of Temperature on the Stability of a Model Acidic Compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) (day⁻¹) |
| 4 | 550 | 0.00126 |
| 25 | 150 | 0.00462 |
| 40 | 45 | 0.01540 |
Data is hypothetical and for illustrative purposes, based on general trends observed for organic acids.[1]
Table 2: Stability of a Model Acidic Compound in Different Solvents at 25°C
| Solvent | Half-life (t½) in hours | Degradation Rate Constant (k) (hour⁻¹) |
| Acetonitrile | > 200 | < 0.0035 |
| 1,4-Dioxane | > 200 | < 0.0035 |
| Methanol | 48 | 0.0144 |
| Ethanol | 72 | 0.0096 |
| Water (pH 7.4) | 3600 (150 days) | 0.00019 |
Data is hypothetical and for illustrative purposes, based on general trends observed for organic acids.
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent at various temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary, but care should be taken not to induce degradation during preparation.
-
-
Sample Aliquoting:
-
Aliquot the stock solution into multiple amber glass vials (e.g., 1 mL per vial) to avoid repeated freeze-thaw cycles or prolonged exposure of the bulk solution to ambient conditions.
-
-
Storage Conditions:
-
Place the aliquoted samples in stability chambers or incubators set at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Include a set of samples stored at -20°C or -80°C as a baseline control.
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated studies, and 0, 1, 3, 6 months for long-term studies).
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the remaining concentration of this compound and any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. ijsdr.org [ijsdr.org]
troubleshooting variability in Jobosic acid bioactivity
Welcome to the technical support center for Jobosic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in this compound's bioactivity and to answer frequently asked questions.
Troubleshooting Variability in this compound Bioactivity
This guide addresses common issues that may lead to inconsistent experimental outcomes with this compound.
Question 1: Why am I observing lower-than-expected potency (higher IC50 values) for this compound in my SARS-CoV-2 Mpro inhibition assay?
Answer:
Several factors can contribute to reduced potency. Consider the following troubleshooting steps:
-
This compound Integrity and Solubility:
-
Confirm Stock Solution Concentration: Re-verify the concentration of your this compound stock solution. Errors in initial weighing or dilution can lead to inaccurate final concentrations.
-
Assess Solubility: this compound is a long-chain fatty acid, which can have limited aqueous solubility.[1] Poor solubility can lead to the formation of micelles or aggregates, reducing the effective concentration of the monomeric, active form.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[2] When diluting into aqueous assay buffers, ensure thorough mixing and consider the use of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to maintain solubility. However, be cautious as detergents can interfere with some enzyme assays.[3][4]
-
-
Avoid Esterification: The free carboxylic acid group is essential for this compound's activity.[5][6][7] Ensure that your sample has not been inadvertently esterified and that your storage conditions (e.g., presence of alcohols and acidic conditions) do not promote this reaction.
-
-
Assay Conditions:
-
Enzyme Concentration: An incorrect enzyme concentration can shift the IC50 value. The reaction should be run under conditions where the enzyme concentration is significantly lower than the inhibitor's Ki (inhibition constant).
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Michaelis-Menten constant (Km).
-
Incubation Time: Pre-incubating the enzyme with this compound before adding the substrate can be crucial for inhibitors that bind slowly. Optimize the pre-incubation time to ensure equilibrium is reached.[2]
-
-
Reagent Quality:
-
Enzyme Activity: Verify the activity of your Mpro enzyme stock. Repeated freeze-thaw cycles or improper storage can lead to a loss of activity. Run a positive control with a known Mpro inhibitor to validate assay performance.[8]
-
Buffer Components: Ensure all buffer components are at the correct pH and concentration. Some compounds, like chelating agents (e.g., EDTA), can interfere with enzyme activity if the enzyme is a metalloprotein.[3][4]
-
Question 2: My results for the Spike-RBD/ACE2 protein-protein interaction (PPI) assay are highly variable between experiments. What could be the cause?
Answer:
Variability in PPI assays can arise from several sources. Here is a checklist of potential issues:
-
Compound Handling:
-
Solubility and Aggregation: As with the Mpro assay, the solubility of this compound is a critical factor. Aggregates can cause non-specific inhibition, leading to inconsistent results.
-
Recommendation: Visually inspect your final assay solution for any precipitation. Perform dynamic light scattering (DLS) if available to check for aggregate formation at the concentrations being tested.
-
-
-
Assay Plate and Reagents:
-
Plate Type: Ensure you are using the appropriate microplate for your assay's detection method (e.g., black plates for fluorescence-based assays).[4]
-
Protein Quality: The quality and concentration of the Spike-RBD and ACE2 proteins are paramount. Use highly pure, monomeric protein preparations. Aggregated proteins can lead to high background and variability.
-
Buffer Conditions: The assay buffer's pH, ionic strength, and any additives can influence the protein-protein interaction. Maintain consistent buffer conditions across all experiments.
-
-
Experimental Procedure:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and proper technique.
-
Incubation Times and Temperatures: Adhere strictly to the defined incubation times and temperatures.[4] Fluctuations can alter the binding kinetics and the final signal.
-
Washing Steps: In assays like ELISA-based PPIs, insufficient or overly stringent washing steps can lead to high background or loss of signal, respectively. Optimize the number of washes and the composition of the wash buffer.
-
Below is a troubleshooting workflow to help diagnose issues with assay variability.
Caption: A logical workflow for troubleshooting assay variability.
Frequently Asked Questions (FAQs)
Question 3: What is the known mechanism of action for this compound?
Answer: this compound has been identified as a dual inhibitor of two key SARS-CoV-2 targets.[5][6][7][9] It inhibits the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary step for viral entry into host cells.[5][7][9] Additionally, it inhibits the activity of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[5][7][9] The exact binding sites and the precise molecular interactions are still under investigation.[6]
Question 4: What are the recommended storage and handling conditions for this compound?
Answer: As a long-chain fatty acid, proper storage is crucial to maintain the stability and bioactivity of this compound.
-
Solid Form: Store the solid material at -20°C or lower, in a tightly sealed container, and protected from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although saturated fatty acids are generally less prone to oxidation than unsaturated ones.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[10] Store these aliquots at -20°C or -80°C.[10][11] Studies have shown that storage at -80°C is generally better for the long-term stability of fatty acids.[10][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.
Question 5: I've observed a complete loss of bioactivity. What is the most likely cause?
Answer: The most probable cause for a complete loss of activity is the modification of the carboxylic acid group.[2][6][7] Structure-activity relationship (SAR) studies have shown that converting the carboxylic acid to its methyl or benzyl (B1604629) ester results in a significant loss of inhibitory activity against both the Spike-RBD/ACE2 interaction and Mpro.[2][6][7] Therefore, ensure that the compound has not been inadvertently esterified during storage or experimental setup.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound against its known SARS-CoV-2 targets.
| Target | Assay Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) |
| Spike-RBD/ACE2 | Protein-Protein Interaction | 3.0 | 11 | > 35 (over PD-1/PD-L1) |
| Mpro | Enzymatic Inhibition | 7.5 | 29 | > 13 (over Thrombin) |
Data sourced from Matos-Hernández et al., J Nat Prod, 2024.[5]
Experimental Protocols
Protocol 1: SARS-CoV-2 Mpro Enzymatic Inhibition Assay
This protocol is a representative fluorescence-based assay to determine the IC50 of this compound against Mpro.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.3, 1 mM EDTA.
-
Mpro Enzyme: Recombinant SARS-CoV-2 Mpro diluted to a final concentration of 0.5 µM in assay buffer.
-
Fluorescent Substrate: A specific Mpro substrate peptide conjugated to a fluorophore and a quencher, diluted to a final concentration of 10 µM in assay buffer.
-
This compound: Prepare a 10-point serial dilution series in 100% DMSO, followed by a further dilution into the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well, black, flat-bottom plate.
-
Add 48 µL of the Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (due to substrate cleavage) over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Mpro enzymatic inhibition assay.
Protocol 2: Spike-RBD/ACE2 Protein-Protein Interaction (PPI) Assay
This protocol describes a representative AlphaScreen-based assay to measure the disruption of the Spike-RBD and ACE2 interaction by this compound.
-
Reagent Preparation:
-
Assay Buffer: PBS, pH 7.4, 0.01% Tween-20, 0.1% BSA.
-
Proteins: Biotinylated Spike-RBD and His-tagged ACE2.
-
Detection Reagents: Streptavidin-coated Donor beads and anti-His-tag-coated Acceptor beads.
-
This compound: Prepare a serial dilution in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO control to the wells of a 384-well microplate.
-
Add 5 µL of a solution containing biotinylated Spike-RBD and His-tagged ACE2 to each well.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add 10 µL of a mixture of Streptavidin-Donor and anti-His-Acceptor beads to each well (in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the extent of the Spike-RBD/ACE2 interaction.
-
Normalize the data to the vehicle control (0% inhibition) and a no-protein control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the curve to determine the IC50 value.
-
Caption: Signaling pathway for the AlphaScreen PPI assay.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming loss of activity in Jobosic acid derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jobosic acid and its derivatives.
Section 1: Troubleshooting Guides
Guide 1: Overcoming Loss of Activity in this compound Derivatives
Problem: A significant decrease or complete loss of biological activity is observed with a this compound derivative compared to the parent compound.
This guide provides a systematic approach to troubleshooting this issue, focusing on the known characteristics of this compound and common challenges with carboxylic acid-containing compounds.
Troubleshooting Workflow: Loss of Activity
Technical Support Center: Purification of Jobosic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Jobosic acid (2,5-dimethyltetradecanoic acid) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a novel saturated fatty acid, identified as 2,5-dimethyltetradecanoic acid, isolated from a marine alga. It has shown promising selective inhibitory activity against SARS-CoV-2 targets. High purity is crucial for accurate in vitro and in vivo studies, ensuring that the observed biological activity is solely attributable to this compound and not to co-eluting impurities.
Q2: What are the common impurities found in this compound preparations?
A2: When isolated from natural sources like microalgae, common impurities include other lipids such as neutral lipids (e.g., triacylglycerols), polar lipids (e.g., phospholipids, glycolipids), sterols, pigments (e.g., chlorophylls, carotenoids), and other fatty acids with similar chain lengths and branching.[1] If this compound is synthesized, impurities may include starting materials, reagents, by-products from side reactions, and stereoisomers.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for quantifying purity and identifying volatile impurities after derivatization to fatty acid methyl esters (FAMEs).[2] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) can also be used to assess purity. Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, especially when coupled with a quantitative internal standard.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a critical step for the initial cleanup and fractionation of the crude extract to enrich this compound.
| Problem | Possible Cause | Solution |
| Low Recovery of this compound | Inappropriate Sorbent Selection: The sorbent may be too retentive or not retentive enough. | For a non-polar compound like this compound, a C18 or other polymeric reversed-phase sorbent is generally suitable. |
| Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely. | Increase the strength of the elution solvent (e.g., increase the proportion of a less polar solvent like ethyl acetate (B1210297) or use a stronger solvent like methanol (B129727) or acetonitrile). Also, consider increasing the elution volume. | |
| Analyte Breakthrough: The sample is loaded too quickly, not allowing for proper interaction with the sorbent. | Decrease the flow rate during sample loading. Ensure the sample is dissolved in a solvent that is compatible with the sorbent and promotes retention. | |
| Co-elution of Impurities | Wash Solvent is Too Weak: The wash step is not effectively removing polar impurities. | Increase the polarity of the wash solvent (e.g., by increasing the percentage of water or methanol in a hexane-based solvent system) to remove more polar impurities without eluting this compound. |
| Elution Solvent is Too Strong: The elution solvent is eluting the target compound along with more strongly retained non-polar impurities. | Use a more selective elution solvent or a stepwise gradient elution to separate this compound from other non-polar lipids. | |
| Poor Reproducibility | Inconsistent Sample Pretreatment: Variations in sample pH or solvent composition before loading. | Ensure consistent sample preparation, including pH adjustment if necessary, and dissolve the sample in the same solvent for each run. |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution steps. | Use a vacuum manifold or an automated SPE system to ensure precise and consistent flow control. |
Preparative High-Performance Liquid Chromatography (HPLC) Troubleshooting
Preparative HPLC is often the final step to achieve high-purity this compound.
| Problem | Possible Cause | Solution |
| Poor Resolution/Peak Tailing | Column Overload: Injecting too much sample mass for the column dimensions. | Reduce the sample load or use a larger diameter preparative column. |
| Inappropriate Mobile Phase: The mobile phase composition is not optimized for separation. | Optimize the mobile phase. For reversed-phase HPLC of fatty acids, a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to suppress ionization) is common. Adjusting the gradient slope can improve resolution. | |
| Secondary Interactions: The carboxyl group of this compound may interact with active sites on the silica-based stationary phase. | Add a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to minimize these interactions. | |
| Peak Splitting or Broadening | Column Void or Contamination: A void has formed at the column inlet, or it is contaminated with strongly retained compounds. | Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | |
| Low Recovery | Compound Precipitation: this compound may precipitate on the column if the mobile phase is too polar. | Ensure the initial mobile phase has sufficient organic solvent to keep the compound dissolved. |
| Irreversible Adsorption: The compound is strongly and irreversibly binding to the stationary phase. | Try a different stationary phase (e.g., a polymer-based column) or add a modifier to the mobile phase. | |
| Co-elution of Diastereomers | Insufficient Selectivity: The stationary and mobile phases are not able to resolve the stereoisomers of this compound. | For chiral separations, a specialized chiral stationary phase (CSP) is often required. Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an option.[3][4] |
Crystallization Troubleshooting
Crystallization can be an effective method for purifying saturated fatty acids like this compound, especially for removing unsaturated fatty acids.
| Problem | Possible Cause | Solution |
| No Crystal Formation | Solution is Too Dilute: The concentration of this compound is below the supersaturation point. | Concentrate the solution. |
| Inappropriate Solvent: The chosen solvent has too high a solubility for this compound at the crystallization temperature. | Select a solvent in which this compound has moderate solubility at a higher temperature and low solubility at a lower temperature. Methanol is often a good choice for fatty acid crystallization.[5] | |
| Cooling Rate is Too Fast: Rapid cooling can inhibit nucleation. | Employ a slower, controlled cooling rate. | |
| Formation of Oil instead of Crystals | Presence of Impurities: High levels of impurities can inhibit crystal lattice formation. | Further purify the material by chromatography before attempting crystallization. |
| Temperature is Too Low: The temperature is below the eutectic point of the mixture. | Increase the crystallization temperature slightly. | |
| Low Purity of Crystals | Inclusion of Impurities: Impurities are being trapped within the crystal lattice. | Recrystallize the material one or more times. Ensure slow cooling to allow for selective crystallization. |
| Inefficient Washing: The mother liquor containing impurities is not completely removed from the crystal surface. | Wash the crystals with a small amount of cold, fresh solvent. |
Quantitative Data on Purification Steps
The following table provides an illustrative example of the expected purity improvement for this compound at each stage of a typical purification workflow.
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Primary Impurities Removed |
| Crude Algal Extract | 5-10 | - | - | All co-extractives |
| Solid-Phase Extraction (SPE) | 5-10 | 40-60 | 85-95 | Polar lipids (phospholipids, glycolipids), pigments |
| Preparative HPLC (C18) | 40-60 | >95 | 70-85 | Other fatty acids, sterols, less polar lipids |
| Crystallization | >95 | >98 | 80-90 | Remaining unsaturated fatty acids, isomeric impurities |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol describes the fractionation of a crude lipid extract from microalgae to enrich for this compound.
-
Sorbent: C18 silica (B1680970) gel SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 10 mL of methanol/water (90:10, v/v).
-
-
Sample Loading:
-
Dissolve the crude lipid extract in a minimal volume of hexane (B92381).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Impurity Elution):
-
Wash with 10 mL of methanol/water (90:10, v/v) to elute highly polar impurities.
-
Wash with 10 mL of acetonitrile/water (95:5, v/v) to elute pigments and some polar lipids.
-
-
Elution of this compound:
-
Elute the this compound-containing fraction with 10 mL of ethyl acetate.
-
-
Analysis:
-
Evaporate the solvent from the collected fraction under a stream of nitrogen.
-
Analyze the purity of the enriched fraction by GC-MS or HPLC.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol details the final purification of the SPE-enriched fraction.
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 70% B.
-
Linear gradient to 100% B over 30 minutes.
-
Hold at 100% B for 10 minutes.
-
-
Flow Rate: 20 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV at 205 nm.
-
Sample Preparation:
-
Dissolve the enriched fraction from SPE in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the detector signal.
-
-
Post-Purification:
-
Combine the pure fractions and evaporate the solvent.
-
Confirm the purity of the final product by analytical HPLC and/or GC-MS.
-
Protocol 3: Purity Assessment by GC-MS
This protocol outlines the derivatization and analysis of this compound to determine its purity.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve approximately 1 mg of the purified this compound in 1 mL of toluene (B28343) in a glass tube.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% NaCl solution.
-
Extract the FAMEs twice with 2 mL of hexane.
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Scan mode from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
-
Calculate purity by dividing the peak area of the this compound methyl ester by the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Workflow for the purification of this compound from microalgae.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. Quantification of Lipid Content and Identification of the Main Lipid Classes Present in Microalgae Extracts Scenedesmus sp. for Obtaining Fatty Compounds for Biofuel Production [scirp.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. aocs.org [aocs.org]
- 5. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
Technical Support Center: Investigating the Cytotoxicity of Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals who are in the initial stages of characterizing the cytotoxic profile of novel compounds, using the recently discovered Jobosic acid as a case study.
Frequently Asked Questions (FAQs)
Q1: I am observing high cytotoxicity of this compound across all my cell lines, including normal, non-cancerous lines. What could be the cause?
A1: High, non-specific cytotoxicity can stem from several factors. Firstly, the concentration range you are testing may be too high. It is recommended to perform a broad dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) value. Secondly, the vehicle used to dissolve this compound (e.g., DMSO) might be contributing to toxicity, especially at higher concentrations. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[1] Lastly, inherent off-target effects of the compound can lead to generalized cytotoxicity.[2] Consider performing counter-screening against a panel of known off-targets to identify potential unintended interactions.
Q2: There is significant variability in the cytotoxicity results between replicate wells. How can I improve the consistency of my assays?
A2: High variability in replicate wells is a common issue in cell-based assays and can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
Pipetting Errors: Be consistent with your pipetting technique to avoid introducing bubbles and to ensure accurate volume delivery.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature changes. It is advisable to fill these perimeter wells with sterile PBS or media without cells and exclude them from your data analysis.[3]
-
Incubation Conditions: Ensure even distribution of temperature and humidity within the incubator to avoid "hot spots."
Q3: My cytotoxicity assay results are not reproducible between experiments. What should I check?
A3: Lack of inter-experiment reproducibility often points to inconsistencies in experimental conditions. Key factors to investigate include:
-
Cell Culture Consistency: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes. Standardize the cell density at seeding and the confluency of the stock flask.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cell lines?
A4: To distinguish between apoptosis and necrosis, you can use flow cytometry-based assays with Annexin V and Propidium Iodide (PI) staining.[4]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
By analyzing the staining pattern, you can differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with novel compounds like this compound.
High Background Signal in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| High cell density leading to a high spontaneous signal.[5] | Optimize the cell seeding density by performing a titration experiment. |
| Excessive force during pipetting causing cell damage.[5] | Handle the cell suspension gently during plating and reagent addition. |
| Components in the cell culture medium causing high absorbance.[5] | Test individual medium components and consider using a different medium formulation. |
| Contamination of reagents or cell culture. | Ensure all reagents are sterile and regularly test for mycoplasma contamination. |
Low or No Signal in ATP-Based Viability Assays
| Potential Cause | Recommended Solution |
| Insufficient number of viable cells to generate a detectable signal.[3] | Increase the initial cell seeding density. |
| Rapid degradation of ATP by ATPases upon cell lysis.[3] | Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice. |
| Inefficient cell lysis. | Ensure the chosen lysis buffer is compatible with your cell line and experimental conditions. |
Data Presentation
A crucial step in characterizing a novel compound is to determine its IC50 value across a panel of cell lines. This allows for an initial assessment of its potency and selectivity. The data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | Type | Incubation Time (hours) | IC50 (µM) | Assay Type |
| A549 | Lung | Cancer | 48 | 15.2 | MTT |
| MCF-7 | Breast | Cancer | 48 | 28.7 | MTT |
| PC-3 | Prostate | Cancer | 48 | 12.5 | LDH |
| HCT116 | Colon | Cancer | 72 | 18.9 | MTT |
| HEK293 | Kidney | Normal | 48 | >100 | MTT |
| NHDF | Skin | Normal | 48 | >100 | MTT |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[4]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Technical Support Center: Development of a Scalable Synthesis of Jobosic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on developing a scalable synthesis for Jobosic acid (2,5-dimethyltetradecanoic acid). The information is presented in a question-and-answer format to address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: Despite its relatively simple structure, the main synthetic challenges for this compound are:
-
Stereoselective Methylation: The key difficulty lies in the stereoselective introduction of two methyl groups at the C2 and C5 positions with a 1,4-relationship.[1]
-
Epimerization Risk: There is a significant risk of epimerization at both the C2 and C5 stereocenters during steps that involve the formation of an enolate or other carbanionic intermediates. Careful selection of reaction conditions, particularly the base and temperature, is crucial to maintain stereochemical integrity.[1]
-
Scalability: Devising a route that is both stereoselective and amenable to large-scale production without requiring cost-prohibitive reagents or purification methods.
Q2: What synthetic strategies can be considered for introducing the 1,4-dimethyl substitution pattern?
A2: Several strategies can be envisioned, each with its own set of potential issues:
-
Chiral Auxiliary-Based Approaches: Traditional enolate chemistry using chiral auxiliaries (e.g., Evans oxazolidinones) can be effective for setting the stereochemistry of 1,3-dimethyl fragments. However, this would necessitate additional homologation steps to achieve the required 1,4-substitution pattern of this compound.[1]
-
Asymmetric Conjugate Addition: A Michael addition of an organocuprate to an α,β-unsaturated ester or amide containing a chiral auxiliary could establish the C5 stereocenter. The C2 methyl group could then be introduced via stereoselective enolate alkylation.
-
Iterative Approaches: Building the molecule in blocks, where each stereocenter is set in a separate, controlled reaction sequence.
Q3: What is the significance of the carboxylic acid moiety in this compound?
A3: The carboxylic acid is the only reactive and polar functional group in the molecule.[1] Semisynthetic modifications of this group, such as conversion to methyl and benzyl (B1604629) esters, have been shown to cause a significant loss of its bioactivity against SARS-CoV-2 targets.[2] This suggests that the free carboxylic acid is essential for its biological function, likely engaging in key binding interactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity in Methylation Step | 1. Suboptimal Chiral Auxiliary: The chosen chiral auxiliary may not provide sufficient facial shielding. 2. Incorrect Base or Temperature: The geometry of the enolate can be influenced by the base and temperature, affecting the direction of alkylation. 3. Steric Hindrance: The substrate itself may have conformational biases that hinder the desired approach of the electrophile. | 1. Screen Different Chiral Auxiliaries: Evaluate a range of auxiliaries (e.g., Evans, Oppolzer's sultam) to find one that offers better stereocontrol for your specific substrate. 2. Optimize Reaction Conditions: Test various bases (e.g., LDA, KHMDS, NaHMDS) and run the reaction at lower temperatures to favor kinetic control. 3. Modify the Substrate: Consider if altering a nearby functional group could reduce steric hindrance or favorably alter the substrate's conformation. |
| Epimerization of Stereocenters | 1. Prolonged Exposure to Basic Conditions: Leaving the reaction under basic conditions for too long can lead to racemization. 2. Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the barrier to epimerization. 3. Inappropriate Base: Using a base that is too strong or sterically unhindered can increase the rate of proton exchange. | 1. Minimize Reaction Time: Quench the reaction as soon as the starting material is consumed. 2. Maintain Low Temperatures: Keep the reaction temperature strictly controlled, typically between -78 °C and -40 °C for enolate manipulations. 3. Select a Suitable Base: Use a strong, non-nucleophilic, and sterically hindered base like LDA or KHMDS. |
| Difficulty in Purification | 1. Similar Polarity of Stereoisomers: Diastereomers of long-chain fatty acids can be difficult to separate by standard column chromatography. 2. Greasy/Oily Product: The long alkyl chain makes the compound non-crystalline and difficult to handle. | 1. Use High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a chiral or reversed-phase column may be necessary to separate stereoisomers. 2. Derivatization: Temporarily converting the carboxylic acid to an ester or amide with a chromophore (e.g., p-bromophenacyl ester) can aid in visualization on TLC and improve crystallizability, facilitating purification. The original acid can be regenerated afterward. |
Experimental Protocols & Data
Hypothetical Protocol: Asymmetric Synthesis of a Key Intermediate
This protocol outlines a hypothetical, yet plausible, sequence for establishing the C5 stereocenter via a conjugate addition.
-
Preparation of Chiral Acceptor: Start with a known α,β-unsaturated ester attached to an Evans oxazolidinone auxiliary.
-
Organocuprate Formation: Prepare a lithium dimethylcuprate solution by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in THF at -78 °C.
-
Conjugate Addition: Add the chiral acceptor to the organocuprate solution at -78 °C and stir for 2-4 hours.
-
Quench and Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purification: Purify the resulting product by column chromatography.
Data Presentation: Comparison of Common Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Reaction Temperature | Comments |
| Lithium diisopropylamide (LDA) | ~36 | -78 °C | Kinetically controlled enolate formation; sterically hindered, reducing side reactions. High risk of epimerization if temperature rises. |
| Potassium hexamethyldisilazide (KHMDS) | ~26 | -78 °C | Very strong, non-nucleophilic base. Often provides higher selectivity than LDA. |
| Sodium hydride (NaH) | ~35 | 0 °C to RT | Thermodynamically controlled enolate formation; heterogeneous reaction, can be slower and lead to more side products and epimerization. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | -78 °C | Similar to KHMDS, offers good selectivity. |
Visualizations
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound highlighting key disconnections.
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting logic for addressing poor stereochemical outcomes.
General Experimental Workflow for Synthesis
Caption: A generalized workflow for a single synthetic step and purification.
References
addressing Jobosic acid aggregation in aqueous solutions
Disclaimer: Jobosic acid is a recently identified compound, and as such, specific experimental data on its aggregation in aqueous solutions is not yet widely available. The following troubleshooting guide and FAQs are based on the established principles of physical chemistry for long-chain fatty acids, a class of molecules to which this compound (2,5-dimethyltetradecanoic acid) belongs. The provided quantitative data is derived from analogous fatty acids and should be considered as a reference point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation in aqueous solutions a concern?
This compound is a saturated fatty acid with the chemical name 2,5-dimethyltetradecanoic acid. Like other long-chain fatty acids, it is an amphiphilic molecule, meaning it has a polar, hydrophilic (water-loving) carboxylic acid head group and a long, nonpolar, hydrophobic (water-fearing) hydrocarbon tail. In aqueous solutions, these molecules tend to self-assemble into aggregates, such as micelles, to minimize the unfavorable interaction between the hydrophobic tails and water. This aggregation can interfere with experimental results by altering the effective concentration of the monomeric (non-aggregated) acid, which is typically the biologically active form. Uncontrolled aggregation can lead to issues with solubility, inaccurate quantification in assays, and reduced bioavailability in biological experiments.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?
The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule, like this compound, above which aggregates (micelles) begin to form in an aqueous solution. Below the CMC, the molecules exist primarily as monomers. The CMC is a crucial parameter because the physical and chemical properties of the solution can change significantly at and above this concentration. For researchers, it is important to know the approximate CMC to ensure that their experiments are conducted at a concentration where this compound is in its desired state (monomeric or micellar). The aggregation behavior and CMC of fatty acids are influenced by factors such as pH, temperature, and ionic strength.
Q3: How does pH affect the solubility and aggregation of this compound?
The pH of the aqueous solution is a critical factor influencing the solubility and aggregation of fatty acids like this compound. The carboxylic acid head group has a pKa value, which is the pH at which the acid is 50% protonated (neutral) and 50% deprotonated (anionic).
-
At low pH (below the pKa): The carboxylic acid group is predominantly protonated and thus uncharged. This reduces the molecule's solubility in water, leading to a higher tendency for aggregation and potential precipitation.
-
At high pH (above the pKa): The carboxylic acid group is mostly deprotonated, carrying a negative charge. This increases the polarity of the head group and enhances its solubility in water. The electrostatic repulsion between the negatively charged head groups can lead to the formation of stable micelles rather than larger, less defined aggregates.
Therefore, to increase the solubility and control the aggregation of this compound, it is generally recommended to work at a pH above its pKa.
Q4: Can temperature and ionic strength influence the aggregation of this compound?
Yes, both temperature and ionic strength can significantly impact the aggregation of this compound.
-
Temperature: The effect of temperature on fatty acid solubility and aggregation can be complex. Generally, increasing the temperature increases the solubility of fatty acids in water. The CMC of some fatty acids also increases with temperature. However, the specific effects can vary depending on the fatty acid's structure.
-
Ionic Strength: The concentration of salts in the aqueous solution (ionic strength) affects the electrostatic interactions between the polar head groups of the fatty acid molecules. Increasing the ionic strength can shield the electrostatic repulsion between charged head groups, which can lower the CMC and promote the formation of larger aggregates.
Troubleshooting Guide
Problem 1: I am observing precipitation or turbidity in my aqueous solution of this compound.
-
Question: Why is my this compound solution cloudy or forming a precipitate?
-
Answer: This is likely due to the low solubility of this compound in its protonated form. This can be addressed by:
-
Adjusting the pH: Increase the pH of the solution to be at least 1-2 units above the pKa of the carboxylic acid group. This will deprotonate the acid, making it more soluble. A dilute solution of NaOH or another suitable base can be used for this adjustment.
-
Using a Co-solvent: For some applications, a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can be used to initially dissolve the this compound before adding it to the aqueous buffer. However, be mindful that the co-solvent can affect the biological system under study.
-
Heating the Solution: Gently warming the solution can increase the solubility of the fatty acid. However, ensure that the temperature is compatible with your experimental setup and does not degrade the this compound or other components.
-
Sonication: Sonication can help to break up larger aggregates and facilitate the dissolution of the acid.
-
Problem 2: My experimental results are inconsistent and not reproducible.
-
Question: I am getting variable results in my biological assays when using this compound. Could aggregation be the cause?
-
Answer: Yes, uncontrolled aggregation is a common cause of poor reproducibility in assays involving amphiphilic molecules. To address this:
-
Work Below the CMC: If possible, conduct your experiments at a concentration below the expected CMC of this compound to ensure it is primarily in its monomeric form.
-
Validation & Comparative
Validating the Antiviral Potential of Jobosic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Jobosic acid's antiviral activity against SARS-CoV-2, contextualized with established antiviral agents. This document summarizes existing biochemical data, presents a framework for evaluation in human cell lines, and provides detailed experimental protocols.
This compound, a novel saturated fatty acid (2,5-dimethyltetradecanoic acid) isolated from marine algae and cyanobacteria, has emerged as a promising candidate for SARS-CoV-2 antiviral therapy.[1][2] Initial studies have demonstrated its ability to selectively inhibit two key viral targets: the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the activity of the main protease (Mpro or 3CLpro).[1] This dual-targeting mechanism suggests a high potential for potent antiviral efficacy and a greater barrier to the development of viral resistance.
Comparative Analysis of Antiviral Activity
To rigorously evaluate the potential of this compound, its performance must be benchmarked against established antiviral drugs, such as Remdesivir (B604916) and Nirmatrelvir (B3392351) (the active component of Paxlovid). While current data for this compound is based on biochemical assays, this guide presents this information alongside cell-based assay data for approved antivirals to provide a clear comparative context.
Biochemical and In Vitro Antiviral Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) from biochemical assays for this compound and the half-maximal effective concentration (EC50) from cell-based assays for Remdesivir and Nirmatrelvir against SARS-CoV-2. It is important to note that IC50 values from biochemical assays and EC50 values from cell-based assays are not directly comparable but provide a preliminary assessment of potency.
| Compound | Target / Cell Line | Reported Value (µM) | Assay Type |
| This compound | Spike-RBD/ACE2 Interaction | 11 | Biochemical[1] |
| Mpro | 29 | Biochemical[1] | |
| Remdesivir | Vero E6 cells | 0.77 - 1.65 | Cell-based[3][4][5][6] |
| Calu-3 cells | 0.11 - 0.28 | Cell-based[3][5][7] | |
| Caco-2 cells | ~0.12 | Cell-based[5][7] | |
| Nirmatrelvir | Vero E6 cells (with MDR1 inhibitor) | 0.0745 | Cell-based[8] |
| Calu-3 cells | 0.45 | Cell-based[9][10] |
Future cell-based assays on human cell lines such as Calu-3 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) are essential to determine the EC50, CC50 (50% cytotoxic concentration), and the resulting Selectivity Index (SI = CC50/EC50) for this compound, which are critical parameters for assessing its therapeutic potential.
Experimental Protocols
To validate the antiviral activity of this compound in a cellular context, the following standardized protocols are recommended.
Cytotoxicity Assay (CCK-8)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Human cell lines (e.g., Calu-3, Caco-2, Vero E6)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours (37°C, 5% CO2).[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay quantifies the ability of this compound to inhibit SARS-CoV-2 replication.
Materials:
-
Human cell lines susceptible to SARS-CoV-2 infection (e.g., Calu-3, Caco-2, Vero E6)
-
SARS-CoV-2 viral stock of known titer
-
96-well cell culture plates
-
This compound stock solution
-
Infection medium (low serum medium)
-
RNA extraction kit
-
qRT-PCR reagents for SARS-CoV-2 detection
Procedure:
-
Seed cells in a 96-well plate and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cells with the diluted this compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cells and infected, untreated cells as controls.
-
After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cell culture supernatant and/or the cells for RNA extraction.
-
Quantify the viral RNA using qRT-PCR.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration.
Visualizing Workflows and Mechanisms
To better illustrate the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Experimental workflow for validating antiviral activity.
Caption: Proposed dual mechanism of action for this compound.
Conclusion
This compound presents a compelling profile as a potential anti-SARS-CoV-2 agent due to its novel structure and dual mechanism of action. The data from biochemical assays are encouraging, and the next critical step is the thorough validation of its antiviral efficacy and safety in relevant human cell lines. The experimental protocols and comparative framework provided in this guide offer a clear path forward for researchers to systematically evaluate this compound and determine its true potential in the fight against COVID-19.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Jobosic Acid: A Comparative Analysis of its Efficacy Against SARS-CoV-2 Variants
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Jobosic acid against various SARS-CoV-2 variants. The data presented is intended for researchers, scientists, and drug development professionals interested in novel antiviral compounds. This compound, a 2,5-dimethyltetradecanoic acid isolated from marine algae, has demonstrated a dual mechanism of action, inhibiting both the SARS-CoV-2 main protease (Mpro) and the interaction between the viral spike receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3]
Quantitative Efficacy of this compound
This compound has been evaluated for its inhibitory activity against key molecular targets of SARS-CoV-2. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro biochemical assays.
| Target | SARS-CoV-2 Variant | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) |
| Main Protease (Mpro) | Parental (USA-WA1/2020) | 7.5 | 29 | 7.5 (over Cathepsin L) |
| Spike-RBD/ACE-2 Interaction | Parental (USA-WA1/2020) | 3.0 | 11 | > 35 (over PD-1/PD-L1) |
| Spike-RBD/ACE-2 Interaction | Beta (B.1.351) | Similar to Parental | Similar to Parental | Not Reported |
| Spike-RBD/ACE-2 Interaction | Delta (B.1.617.2) | Similar to Parental | Similar to Parental | Not Reported |
| Spike-RBD/ACE-2 Interaction | Lambda (C.37) | Similar to Parental | Similar to Parental | Not Reported |
| Spike-RBD/ACE-2 Interaction | Omicron (B.1.1.529) | Similar to Parental | Similar to Parental | Not Reported |
Note: The study by Matos-Hernández et al. reported that this compound inhibited the spike-RBD/ACE-2 interaction at similar concentrations across all tested variants, though specific IC50 values for each variant were not provided.[1]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay quantifies the enzymatic activity of Mpro using a fluorescence resonance energy transfer (FRET) substrate.
-
Reagents and Materials:
-
SARS-CoV-2 Mpro enzyme
-
FRET substrate: Dabcyl-KTSAVLQSGFRKME-Edans
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween20, 5 mM DTT
-
Test compound (this compound) dissolved in 100% DMSO
-
384-well black, opaque, low-volume assay plates
-
Acoustic liquid handler (e.g., Echo 650)
-
Plate reader with fluorescence capabilities (e.g., Envision)
-
-
Procedure:
-
Dispense 100 nL of the test compound in 100% DMSO at 100x the final concentration into the dry assay plate using an acoustic liquid handler.
-
Add 5 µL of 25 nM Mpro solution to each well.
-
Initiate the enzymatic reaction by adding 5 µL of 10 µM FRET substrate to each well.
-
Immediately monitor the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 360 nm in real-time.
-
Record measurements at 10-minute intervals for a total of 70 minutes.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction progress curves.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Spike-RBD/ACE2 Interaction Assay (AlphaScreen)
This assay measures the binding of the SARS-CoV-2 spike RBD to the human ACE2 receptor using Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.
-
Reagents and Materials:
-
Recombinant human ACE2 protein with a suitable tag (e.g., His-Avi)
-
Recombinant SARS-CoV-2 Spike RBD protein with a compatible tag (e.g., Fc) for different variants (Parental, Beta, Delta, Lambda, Omicron).
-
AlphaLISA Protein A Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer: PBS with 0.05 mg/mL BSA
-
Test compound (this compound)
-
1536-well white, solid bottom assay plates
-
Acoustic liquid handler (e.g., Echo 650)
-
Plate reader with AlphaScreen detection capabilities (e.g., PHERAstar FSX)
-
-
Procedure:
-
Dispense the test compound into the assay plates using an acoustic liquid handler.
-
Add a solution containing the tagged ACE2 protein to the wells.
-
Incubate at room temperature with shaking.
-
Add a solution containing the tagged Spike RBD protein to the wells.
-
Incubate at room temperature with shaking.
-
Add a mixture of AlphaLISA Protein A Acceptor beads and AlphaScreen Streptavidin Donor beads to the wells.
-
Incubate in the dark at room temperature with shaking.
-
Read the plates on a PHERAstar FSX plate reader to measure the AlphaLISA signal.
-
Calculate IC50 values by plotting the signal inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualized Experimental Workflow & Signaling Pathway
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing this compound's inhibition of Mpro and Spike-RBD/ACE2 interaction.
While direct studies on this compound's impact on host cell signaling are not yet available, its nature as a fatty acid suggests potential interactions with lipid metabolism and inflammatory pathways that are known to be modulated by SARS-CoV-2 infection. The virus is known to hijack host lipid metabolism to facilitate its replication.[4][5][6] Fatty acids can influence inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of the immune response to viral infections.[7][8]
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The roles of lipids in SARS-CoV-2 viral replication and the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic alterations upon SARS-CoV-2 infection and potential therapeutic targets against coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Obesity Risk Factors Promote Metabolic Reprogramming and Viral Infection in Airways with Type 1 High Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Jobosic Acid and Other SARS-CoV-2 Main Protease (Mpro) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jobosic acid, a novel dual inhibitor, against established SARS-CoV-2 main protease (Mpro) inhibitors, Nirmatrelvir (a key component of Paxlovid) and Ensitrelvir. The information is intended to assist researchers and drug development professionals in understanding the therapeutic potential and characteristics of these antiviral compounds.
Introduction to Mpro Inhibition
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[1][3] Mpro inhibitors work by binding to the active site of the enzyme, preventing the cleavage of polyproteins and thereby halting viral replication.[2]
Overview of Compared Inhibitors
This compound: A recently identified natural product, this compound is an unusual saturated fatty acid that has demonstrated a dual mechanism of action. It not only inhibits the SARS-CoV-2 Mpro but also disrupts the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.
Nirmatrelvir (Paxlovid): A potent, orally bioavailable Mpro inhibitor, Nirmatrelvir is the active component of the widely used antiviral medication Paxlovid.[4] It is a peptidomimetic covalent inhibitor that forms a reversible covalent bond with the catalytic cysteine residue in the Mpro active site.[4]
Ensitrelvir: An orally administered, non-covalent, non-peptidic Mpro inhibitor, Ensitrelvir has been approved for use in some countries.[5] It works by competitively binding to the Mpro active site.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of this compound, Nirmatrelvir, and Ensitrelvir. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | IC50/EC50/Ki | Source |
| This compound | SARS-CoV-2 Mpro | FRET-based Assay | IC50: 29 µM | |
| Spike-RBD/ACE2 Interaction | AlphaLISA Assay | IC50: 11 µM | ||
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET-based Assay | Ki: 3.1 nM | [4] |
| SARS-CoV-2 (VeroE6 cells) | Antiviral Assay | EC50: 74.5 nM | [4] | |
| Ensitrelvir | SARS-CoV-2 Mpro | FRET-based Assay | IC50: 0.013 µM | [5] |
| SARS-CoV-2 | Antiviral Assay | EC50: 0.37 µM | [5] |
Mechanism of Action and Signaling Pathways
Mpro inhibitors primarily disrupt the viral replication cycle within the host cell. By blocking the processing of viral polyproteins, the formation of the viral replication-transcription complex is prevented. Furthermore, some Mpro inhibitors have been shown to modulate host inflammatory responses. The diagram below illustrates the general mechanism of Mpro inhibition and its potential impact on downstream signaling pathways.
References
- 1. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Jobosic Acid and Other Natural Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jobosic acid, a novel natural product antiviral, with other well-established natural antiviral compounds. The following sections detail the antiviral activity, mechanisms of action, and experimental data for this compound, Baicalein, Quercetin, and Glycyrrhizin, with a focus on their activity against SARS-CoV-2.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and selected natural products against SARS-CoV-2 targets and in cell-based assays is summarized below. This data highlights the inhibitory concentrations required to achieve a 50% reduction in viral activity (IC50) or viral replication (EC50).
| Compound | Virus | Target/Assay | IC50 / EC50 | Reference |
| This compound | SARS-CoV-2 | Spike-RBD/ACE-2 Interaction | 11 µM (IC50) | [1][2][3] |
| SARS-CoV-2 | Main Protease (Mpro) | 29 µM (IC50) | [1][2][3] | |
| Baicalein | SARS-CoV-2 | 3C-like Protease (3CLpro) | 0.39 µM (IC50) | [4] |
| SARS-CoV-2 | Vero E6 cells | 2.9 µM (EC50) | [4] | |
| SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | 4.5 µM (EC50) | [5] | |
| Quercetin | SARS-CoV-2 | 3C-like Protease (3CLpro) | 7 µM (Ki) | [6] |
| SARS-CoV | 3C-like Protease (3CLpro) | 73 µM (IC50) | [1] | |
| SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | 6.9 µM (IC50) | [1] | |
| Glycyrrhizin | SARS-CoV-2 | Main Protease (Mpro) | >30 µM, <2000 µM (IC50) | [7][8][9][10] |
| SARS-CoV-2 | Vero E6 cells | 0.44 mg/mL (EC50) | [7][10] |
Mechanisms of Antiviral Action
The antiviral mechanisms of these natural products primarily involve the inhibition of key viral entry and replication processes.
This compound: This saturated fatty acid exhibits a dual mechanism of action against SARS-CoV-2. It inhibits the initial stage of viral entry by disrupting the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] Additionally, it targets the viral main protease (Mpro), an enzyme crucial for the cleavage of viral polyproteins into functional units necessary for viral replication.[1][2][3]
Baicalein, Quercetin, and Glycyrrhizin: These flavonoids and triterpenoid (B12794562) saponin (B1150181) primarily target viral proteases essential for replication. Baicalein and Quercetin are potent inhibitors of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses.[4][6] Glycyrrhizin also demonstrates inhibitory activity against the main protease.[7][8][9][10] Additionally, some of these compounds, like Baicalein and Quercetin, have been reported to inhibit other viral enzymes such as the RNA-dependent RNA polymerase (RdRp).[1][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of Mpro through Fluorescence Resonance Energy Transfer (FRET).
-
Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro/3CLpro enzyme.
-
FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA).
-
Test compounds (this compound, Baicalein, Quercetin, Glycyrrhizin) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., GC376).
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the test compound or control in a 96-well microplate for a defined period (e.g., 30 minutes at room temperature).[7][8][9][10]
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence is measured continuously over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for EDANS).[6]
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
-
SARS-CoV-2 Spike-RBD:ACE2 Interaction Assay (AlphaLISA)
This is a bead-based, no-wash immunoassay to measure the binding of the spike protein's RBD to the ACE2 receptor.
-
Principle: The assay uses donor and acceptor beads that are brought into proximity when the RBD and ACE2 proteins interact. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead. Inhibitors of the interaction prevent this signal generation.
-
Reagents:
-
Recombinant SARS-CoV-2 Spike RBD protein (e.g., Fc-tagged).
-
Recombinant human ACE2 protein (e.g., His-tagged).
-
AlphaLISA Protein A Acceptor beads.
-
AlphaLISA Streptavidin Donor beads.
-
Assay buffer (e.g., PBS with 0.05 mg/mL BSA).
-
Test compounds (this compound).
-
-
Procedure:
-
ACE2 protein and Spike RBD protein are mixed with the test compound in a 1536-well plate and incubated.[9][10]
-
A mixture of Protein A Acceptor beads and Streptavidin Donor beads is added.
-
The plate is incubated in the dark to allow for bead-protein binding.
-
The AlphaLISA signal is read on a compatible plate reader.
-
The IC50 value is calculated from the dose-response curve of the compound's inhibition of the signal.[12]
-
Cell-Based Antiviral Assay (Vero E6 cells)
This assay determines the ability of a compound to inhibit viral replication in a cell culture model.
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used as they are highly susceptible to SARS-CoV-2 infection.
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and grown to confluency.
-
Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with various concentrations of the test compound.[13]
-
The plates are incubated for a period that allows for viral replication (e.g., 48 hours).
-
The antiviral effect is quantified by measuring the amount of viral RNA in the cell supernatant using quantitative real-time RT-PCR (qRT-PCR) or by a plaque reduction assay.[5][13]
-
The EC50 value, the concentration at which viral replication is inhibited by 50%, is calculated.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Vero E6 cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for the same duration as the antiviral assay.[5][14]
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
-
This guide provides a foundational comparison of this compound with other natural antivirals. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity | PDF [scribd.com]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Spike-ACE2 protein-protein interaction (AlphaLISA) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Targeting ACE2–RBD Interaction as a Platform for COVID-19 Therapeutics: Development and Drug-Repurposing Screen of an AlphaLISA Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Jobosic Acid: A Selective Inhibitor of Viral Proteases Over Host Counterparts
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on Jobosic acid, a novel natural product demonstrating promising selectivity for viral proteases over essential host enzymes. This guide provides a detailed analysis of its inhibitory activity, supported by experimental data and methodologies, to aid in the evaluation of its therapeutic potential.
This compound (2,5-dimethyltetradecanoic acid) has emerged as a molecule of interest due to its dual-action inhibition of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It effectively targets both the viral entry mechanism, by disrupting the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and a crucial step in the viral replication cycle, by inhibiting the main protease (Mpro).[1][2]
A key aspect of this compound's potential as an antiviral agent is its selectivity. Experimental data demonstrates that this compound exhibits significantly higher inhibitory activity against the SARS-CoV-2 Mpro compared to representative host proteases, namely Cathepsin L and Thrombin.[1] This selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects and associated toxicity.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound against viral targets and its selectivity over host proteases have been quantified through the determination of half-maximal inhibitory concentrations (IC50). The data clearly indicates a potent effect on the viral components with minimal impact on the tested host enzymes.
| Target | Type | IC50 of this compound | Selectivity Index (SI) |
| SARS-CoV-2 Spike-RBD/ACE-2 Interaction | Viral Entry | 3.0 µg/mL (11 µM)[1] | >35 (vs. PD-1/PD-L1)[1] |
| SARS-CoV-2 Main Protease (Mpro) | Viral Replication | 7.5 µg/mL (29 µM)[1] | >7.5 (vs. Cathepsin L)[1] |
| Cathepsin L | Host Protease | >200 µM | - |
| Thrombin | Host Protease | >200 µM | >13 (vs. Mpro)[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Mpro Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease (Mpro).
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is utilized. The Mpro substrate is a peptide labeled with a fluorophore and a quencher. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. An effective inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compound (this compound) and positive control (e.g., GC-376)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
A solution of SARS-CoV-2 Mpro is added to the wells of the assay plate.
-
The test compound dilutions are then added to the wells containing the Mpro enzyme and incubated for a specified period (e.g., 15 minutes at 37°C) to allow for binding.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (enzyme and substrate without inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Spike-RBD/ACE2 Interaction Inhibition Assay
This assay measures the ability of a compound to block the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. Recombinant ACE2 protein is coated on the surface of a microplate well. Biotinylated RBD is then added, which binds to the immobilized ACE2. The amount of bound RBD is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. An inhibitor will prevent the RBD-ACE2 interaction, resulting in a decreased signal.
-
Materials:
-
Recombinant human ACE2 protein
-
Biotinylated recombinant SARS-CoV-2 Spike RBD
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure:
-
The wells of a 96-well plate are coated with recombinant ACE2 protein and incubated overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
The test compound is serially diluted and incubated with biotinylated Spike RBD before being added to the ACE2-coated wells.
-
The plate is incubated to allow for the binding of RBD to ACE2.
-
After washing away unbound components, streptavidin-HRP is added to the wells and incubated.
-
The plate is washed again, and the HRP substrate is added. The colorimetric reaction is allowed to develop.
-
The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
The percent inhibition is calculated by comparing the absorbance of wells with the test compound to control wells.
-
IC50 values are determined from the dose-response curve.
-
Host Protease Selectivity Assays (e.g., Cathepsin L, Thrombin)
These assays are conducted similarly to the viral protease inhibition assay, but with the respective host protease and its specific substrate.
-
Assay Principle: A fluorogenic or colorimetric substrate specific to the host protease (e.g., Cathepsin L or Thrombin) is used. The principle of measuring the inhibition of substrate cleavage remains the same.
-
Procedure:
-
The assay is set up with the specific host protease (e.g., human Cathepsin L or Thrombin) and its corresponding fluorogenic or colorimetric substrate.
-
This compound is tested at a high concentration (e.g., 200 µM) to determine the maximum inhibition.
-
The assay procedure follows the same steps as the Mpro inhibition assay: pre-incubation of the enzyme with the inhibitor, followed by the addition of the substrate and measurement of the signal.
-
The percent inhibition at the tested concentration is calculated to determine the selectivity.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the therapeutic rationale for this compound, the following diagrams are provided.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Jobosic Acid's Antiviral Effects: A Comparative Guide
For Immediate Release
AUSTIN, Texas – December 3, 2025 – A recently discovered marine natural product, Jobosic acid, has shown promising antiviral activity against SARS-CoV-2 by targeting two key viral proteins. This guide provides a comprehensive overview of the initial findings, compares its efficacy with other natural antiviral compounds, and details the experimental protocols required to validate these results, addressing a critical need for reproducibility in preclinical drug discovery.
Introduction to this compound and its Antiviral Potential
This compound (2,5-dimethyltetradecanoic acid) is a novel saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3][4] Initial studies have identified it as a dual inhibitor of SARS-CoV-2, targeting both the viral entry and replication stages. Specifically, this compound has been shown to disrupt the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.[1][5][6][7] Additionally, it inhibits the activity of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for the cleavage of viral polyproteins and subsequent viral replication.[1][2][5][6]
While these initial findings are promising, it is crucial to note that, to date, no independent studies have been published to validate the reproducibility of this compound's antiviral effects. This guide aims to provide researchers, scientists, and drug development professionals with the necessary information to conduct such validation studies by presenting the available data, comparing it with alternative natural compounds, and providing detailed experimental methodologies.
Mechanism of Action: Dual Inhibition of SARS-CoV-2
This compound's proposed mechanism of action involves the simultaneous inhibition of two critical points in the SARS-CoV-2 lifecycle. By targeting both viral entry and replication, it has the potential to be a potent antiviral agent.
Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2.
Comparative Antiviral Efficacy
To provide context for this compound's reported antiviral activity, the following table compares its in vitro efficacy with other natural products that target the same SARS-CoV-2 proteins. It is important to note that these values are from different studies and direct, head-to-head comparisons are not yet available.
| Compound | Natural Source | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Marine Cyanobacteria | Spike-ACE2 Interaction | AlphaScreen | 11 | [5] |
| This compound | Marine Cyanobacteria | Mpro | Enzymatic Assay | 29 | [5] |
| Myrrhanol B | Commiphora myrrha | Mpro | In vitro enzymatic | 2.85 | [4] |
| Myrrhanone B | Commiphora myrrha | Mpro | In vitro enzymatic | 4.21 | [4] |
| Cyanidin 3-O-galactoside | Cranberry | Mpro | In vitro enzymatic | 9.98 | [8] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To facilitate the validation of the reported antiviral effects of this compound, detailed protocols for the key experiments are provided below.
Spike-RBD:ACE2 Binding Inhibition Assay (AlphaLISA)
This assay quantifies the ability of a compound to disrupt the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.
Materials:
-
Recombinant SARS-CoV-2 Spike RBD with a fusion tag (e.g., Fc).
-
Recombinant human ACE2 with a biotinylated tag (e.g., AviTag).
-
Streptavidin-coated donor beads.
-
Protein A-coated acceptor beads.
-
Assay buffer (e.g., PBS with 0.05% BSA and 0.01% Tween-20).
-
384-well or 1536-well microplates.
-
Microplate reader capable of AlphaLISA detection.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound or other test compounds in the assay buffer.
-
Protein Incubation: In the microplate wells, mix the tagged Spike RBD and biotinylated ACE2 proteins with the test compounds. Include positive (no compound) and negative (no proteins) controls. Incubate at room temperature for 30-60 minutes.
-
Bead Addition: Add the streptavidin-coated donor beads and Protein A-coated acceptor beads to the wells. Incubate in the dark at room temperature for 30-60 minutes.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader at an excitation of 680 nm and an emission of 615 nm.
-
Data Analysis: The signal generated is proportional to the amount of Spike-RBD:ACE2 binding. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the Spike-RBD:ACE2 AlphaLISA assay.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of Mpro and the ability of compounds to inhibit it using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro.
-
FRET-based Mpro substrate (e.g., a peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., Tris-HCl buffer with DTT and EDTA).
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
Protocol:
-
Compound and Enzyme Pre-incubation: In the microplate wells, add the test compound and recombinant Mpro. Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of increase in fluorescence is proportional to the Mpro activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound presents a promising new avenue for the development of SARS-CoV-2 therapeutics due to its dual mechanism of action. However, the initial findings on its antiviral efficacy require independent validation to establish the reproducibility of these effects. This guide provides the necessary framework for researchers to undertake these critical studies by offering a comparison with other natural products and detailing the essential experimental protocols. Further research is warranted to confirm the therapeutic potential of this compound and to explore its structure-activity relationship for the development of more potent derivatives.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]
- 3. Potential SARS-CoV-2 Spike Protein-ACE2 Interface Inhibitors: Repurposing FDA-approved Drugs [xiahepublishing.com]
- 4. Discovery of Novel Natural Inhibitors against SARS-CoV-2 Main Protease: A Rational Approach to Antiviral Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
Jobosic Acid vs. Remdesivir: A Comparative Guide to Antiviral Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiviral mechanisms of Jobosic acid and remdesivir (B604916), supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping antiviral strategies of these two compounds.
Overview of Antiviral Mechanisms
This compound and remdesivir employ fundamentally different strategies to inhibit viral replication. This compound, a saturated fatty acid, acts on two distinct viral targets to prevent the virus from entering host cells and replicating its essential proteins. In contrast, remdesivir, a nucleotide analog prodrug, targets the viral RNA replication process from within the host cell.
This compound: This marine-derived natural product exhibits a dual-pronged attack on SARS-CoV-2. It has been shown to inhibit the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.[1][2] Additionally, this compound inhibits the activity of the viral main protease (Mpro), an enzyme essential for processing viral polyproteins into functional units necessary for viral replication.[1][2]
Remdesivir: Developed as a broad-spectrum antiviral, remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite mimics an adenosine (B11128) triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[3][4][5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro inhibitory activities of this compound and remdesivir against their respective viral targets.
Table 1: Inhibitory Activity of this compound against SARS-CoV-2
| Target | Assay Type | IC50 Value | SARS-CoV-2 Variant(s) |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | 3.0 µg/mL (11 µM) | USA-WA1/2020 |
| Spike-RBD/ACE-2 Interaction | AlphaScreen | Similar to parental | Beta, Delta, Lambda, Omicron |
| Main Protease (Mpro) | Biochemical Assay | 7.5 µg/mL (29 µM) | Not specified |
Data sourced from Matos-Hernández et al. (2024).[1]
Table 2: Inhibitory Activity of Remdesivir against Coronaviruses
| Target | Virus | EC50 Value | Cell Line |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Varies (e.g., 1.76 µM) | Vero E6 |
| RNA-dependent RNA polymerase (RdRp) | MERS-CoV | 0.032 µM (IC50 for RDV-TP) | Biochemical Assay |
EC50 values for remdesivir can vary depending on the cell line, viral strain, and assay conditions. The value presented is an example from in vitro studies. The IC50 for the active triphosphate form (RDV-TP) is typically much lower.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and remdesivir can be visualized through the following diagrams.
While the direct impact of this compound on host cell signaling pathways is not yet fully elucidated, fatty acids, in general, are known to modulate immune responses to viral infections. For instance, some fatty acids can influence the STING (stimulator of interferon genes) pathway, which is crucial for the innate immune response to viral DNA and some RNA viruses.[6] Further research is needed to determine if this compound engages similar pathways.
Experimental Protocols
The following sections describe the general methodologies used to assess the antiviral activity of compounds like this compound and remdesivir.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory activity of a compound against the viral main protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
General Protocol:
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate, assay buffer, test compound (e.g., this compound), and a microplate reader capable of fluorescence detection.
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. Recombinant Mpro is added to the wells and incubated with the compound for a predefined period. c. The FRET substrate is added to initiate the enzymatic reaction. d. Fluorescence intensity is measured kinetically at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Spike-RBD/ACE2 Interaction Assay (AlphaLISA)
This assay quantifies the binding between the viral spike protein's RBD and the human ACE2 receptor and is used to screen for inhibitors of this interaction.
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology. One protein (e.g., His-tagged ACE2) is captured on acceptor beads, and the other interacting protein (e.g., Fc-tagged Spike RBD) is captured on donor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will prevent this proximity and thus reduce the signal.
General Protocol:
-
Reagents and Materials: Recombinant His-tagged ACE2, Fc-tagged Spike RBD, streptavidin-coated donor beads, protein A-coated acceptor beads, assay buffer, test compound (e.g., this compound), and a microplate reader capable of AlphaLISA detection.
-
Procedure: a. The test compound is serially diluted in assay buffer in a microplate. b. Fc-tagged Spike RBD and His-tagged ACE2 are added to the wells. c. Protein A-coated acceptor beads are added and incubated to allow binding to the Fc-tagged RBD. d. Streptavidin-coated donor beads are added and incubated in the dark to allow binding to biotinylated ACE2 (if used) or via an anti-His antibody conjugated to biotin. e. The plate is read on an AlphaLISA-compatible reader.
-
Data Analysis: The AlphaLISA signal is proportional to the extent of the RBD-ACE2 interaction. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Conclusion
This compound and remdesivir represent two distinct and valuable approaches to antiviral therapy. This compound's dual-targeting mechanism, aimed at both viral entry and replication, presents a potentially high barrier to the development of viral resistance. Its activity against multiple SARS-CoV-2 variants in vitro is a promising feature for further investigation. Remdesivir, as an established therapeutic, has a well-characterized mechanism of action that effectively disrupts viral RNA synthesis. The continued exploration of diverse antiviral strategies, exemplified by these two compounds, is critical for the development of a robust arsenal (B13267) of therapeutics against current and future viral threats.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Jobosic Acid: A Dual-Action Antiviral and its Cross-Resistance Profile Against SARS-CoV-2
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the management of infectious diseases. In the context of the ongoing COVID-19 pandemic, the scientific community is in a continuous search for novel antiviral agents with a high barrier to resistance. Jobosic acid, a recently discovered natural product, has shown promising antiviral activity against SARS-CoV-2. This guide provides a comparative analysis of this compound's performance, particularly focusing on its cross-resistance profile against other leading antiviral therapies.
Comparative Antiviral Efficacy
This compound exhibits a unique dual mechanism of action against SARS-CoV-2, targeting both the viral entry and replication stages. It inhibits the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and also inhibits the main protease (Mpro), an enzyme crucial for viral replication.[1] This dual-action is significant as it may present a higher genetic barrier to the development of resistance.[2]
The following table summarizes the in vitro efficacy of this compound and other key antivirals against SARS-CoV-2. It is important to note that direct comparative cross-resistance studies involving this compound are not yet widely available. The data presented here is compiled from various studies and serves as a preliminary comparison.
| Antiviral Agent | Viral Target(s) | SARS-CoV-2 Strain | IC50 (µM) | Reference(s) |
| This compound | Spike-RBD/ACE-2 Interaction | Parental (USA-WA1/2020) | 11 | [1] |
| Main Protease (Mpro) | Parental (USA-WA1/2020) | 29 | [1] | |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Original (2019-nCoV) | 2.17 | [3] |
| Omicron (BA.2) | 9.1 | [3] | ||
| Omicron Subvariants (Median Fold Change vs. Ref) | 0.96 | [3][4] | ||
| Nirmatrelvir (B3392351) (Paxlovid) | Main Protease (Mpro) | Various Variants (including Omicron) | 0.0079 - 0.0105 | [5] |
| Molnupiravir (active form NHC) | RNA-dependent RNA polymerase (RdRp) | Various Variants (including Omicron) | 0.04 - 0.16 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Notably, studies have indicated that this compound retains its inhibitory activity against the spike-RBD/ACE-2 interaction of the SARS-CoV-2 Omicron variant at similar concentrations to the parental strain.[1][7] This is a crucial finding, as many therapeutic antibodies have shown reduced efficacy against newer variants.
Experimental Protocols for Cross-Resistance Studies
Assessing the potential for cross-resistance is a critical step in antiviral drug development. This typically involves both phenotypic and genotypic assays.
Phenotypic Assays
Phenotypic assays directly measure the susceptibility of different viral strains (including known resistant variants) to an antiviral compound. A common method is the plaque reduction assay or a cytopathic effect (CPE) reduction assay .
General Protocol for CPE Reduction Assay:
-
Cell Culture: A suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in 96-well plates to form a monolayer.
-
Compound Preparation: The antiviral compounds, including this compound and comparators, are serially diluted to a range of concentrations.
-
Viral Infection: The cell monolayers are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted antiviral compounds are added to the infected cell cultures. Control wells with no drug (virus control) and no virus (cell control) are also included.
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the virus control wells.
-
Quantification of Viral Activity: The extent of viral-induced cell death is quantified. This can be done through various methods, such as staining with a vital dye (e.g., neutral red) and measuring absorbance, or by using reporter viruses that express an easily detectable protein (e.g., luciferase).
-
Data Analysis: The concentration of the antiviral that inhibits the viral cytopathic effect by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. Cross-resistance is determined by comparing the EC50 values of a given drug against the wild-type virus and resistant variants. A significant increase in the EC50 for a resistant variant indicates cross-resistance.
Genotypic Assays
Genotypic assays identify specific mutations in the viral genome that are known to confer resistance to antiviral drugs.
General Protocol for Genotypic Analysis:
-
In Vitro Selection of Resistant Viruses: Viruses are cultured in the presence of sub-lethal concentrations of the antiviral drug over multiple passages. This selective pressure encourages the emergence of resistant mutants.
-
Viral RNA Extraction: RNA is extracted from the passaged virus.
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed into complementary DNA (cDNA), and the gene(s) encoding the drug's target protein(s) are amplified using PCR.
-
DNA Sequencing: The amplified DNA is sequenced to identify any mutations that have arisen compared to the wild-type virus.
-
Data Analysis: The identified mutations are compared to a database of known resistance-associated mutations. The presence of such mutations can predict resistance to the specific antiviral and potentially to other drugs with similar mechanisms of action (cross-resistance).
Visualizing Experimental Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a phenotypic antiviral cross-resistance assay.
Caption: Dual mechanism of action of this compound against SARS-CoV-2.
References
- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Site of Jobosic Acid on SARS-CoV-2 Mpro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global scientific community continues its vigorous search for effective antiviral therapeutics against SARS-CoV-2, the causative agent of COVID-19. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] The discovery of novel inhibitors of Mpro is a critical area of research. Recently, Jobosic acid, a natural product isolated from marine algae, has been identified as a selective inhibitor of SARS-CoV-2 Mpro.[3] This guide provides a comparative analysis of this compound with other known Mpro inhibitors, presenting available experimental data and detailed methodologies to aid researchers in validating its binding site and evaluating its potential as an antiviral candidate.
Overview of SARS-CoV-2 Mpro Inhibition
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins necessary for viral replication and transcription.[4] The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] Inhibition of Mpro's proteolytic activity blocks the viral life cycle, making it an attractive target for antiviral drug development. Mpro inhibitors can be broadly categorized as either covalent or non-covalent inhibitors.
This compound: An Emerging Natural Product Inhibitor
This compound (2,5-dimethyltetradecanoic acid) is a recently discovered saturated fatty acid that has demonstrated inhibitory activity against SARS-CoV-2 Mpro.[3] In addition to its effect on Mpro, it has also been shown to inhibit the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3]
Currently, detailed quantitative data on the binding affinity of this compound to SARS-CoV-2 Mpro, such as its half-maximal inhibitory concentration (IC50), and the precise location and nature of its binding site on the enzyme are not yet fully available in peer-reviewed literature. Further experimental validation is required to elucidate its mechanism of action and binding mode.
Comparative Analysis with Alternative Mpro Inhibitors
To provide a framework for evaluating this compound, this section compares its known properties with those of well-characterized Mpro inhibitors, including the clinically approved drug nirmatrelvir (B3392351) and other natural product inhibitors.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of various compounds against SARS-CoV-2 Mpro. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Type | IC50 (µM) | Reference |
| This compound | Natural Product (Fatty Acid) | Data Not Available | - |
| Nirmatrelvir (PF-07321332) | Synthetic (Covalent) | 0.0576 | [5] |
| Pomotrelvir (B12783405) | Synthetic (Covalent) | 0.024 | [6] |
| GC-376 | Synthetic (Covalent) | 5.13 | [7] |
| Baicalein | Natural Product (Flavonoid) | 0.94 | [2] |
| Sanggenon C | Natural Product (Diels-Alder adduct) | 4.6 | [3] |
| Tannic Acid | Natural Product (Tannin) | 2.1 | [8] |
| Betrixaban | Synthetic (Non-covalent) | 0.9 | [1] |
| Thimerosal | Synthetic (Organomercurial) | 0.6 | [8] |
| Phenylmercuric acetate | Synthetic (Organomercurial) | 0.4 | [8] |
Experimental Protocols
Validating the binding and inhibitory activity of compounds like this compound requires robust and standardized experimental protocols. The following are detailed methodologies for key experiments commonly used in the characterization of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This biochemical assay is widely used to measure the enzymatic activity of Mpro and to determine the IC50 values of potential inhibitors.[9][10][11]
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher molecule, constituting a Fluorescence Resonance Energy Transfer (FRET) pair. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) and control inhibitors (e.g., nirmatrelvir)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the recombinant Mpro enzyme to each well.
-
Add the serially diluted test compound or control to the wells and pre-incubate for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm for the EDANS/DABCYL pair).[12]
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication within a host cell environment.
Principle: Susceptible host cells are infected with SARS-CoV-2 and treated with the test compound. The efficacy of the compound is determined by measuring the reduction in viral replication.
Materials:
-
A susceptible host cell line (e.g., VeroE6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compounds
-
Multi-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a short period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), quantify the extent of viral replication using one of the following methods:
-
Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant or lysate.
-
Plaque Assay: Determines the number of infectious viral particles by observing the formation of plaques (zones of cell death) in a cell monolayer.
-
Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the host cells.
-
-
Calculate the half-maximal effective concentration (EC50) of the compound.
Mandatory Visualizations
Experimental Workflow for Mpro Inhibitor Screening
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
SARS-CoV-2 Mpro Catalytic Mechanism and Inhibition
Caption: Simplified signaling pathway of Mpro-mediated polyprotein cleavage and its inhibition.
Conclusion and Future Directions
This compound presents a promising new scaffold for the development of SARS-CoV-2 Mpro inhibitors. However, to validate its binding site and fully assess its therapeutic potential, further rigorous experimental studies are essential. The immediate priorities should be the determination of its IC50 value against Mpro using standardized in vitro assays and the elucidation of its binding mode through techniques such as X-ray crystallography or cryo-electron microscopy. Comparative studies with a broader range of known inhibitors will further clarify its position in the landscape of anti-coronaviral drug candidates. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake these critical next steps.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Exploration of phenolic acid derivatives as inhibitors of SARS-CoV-2 main protease and receptor binding domain: potential candidates for anti-SARS-CoV-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Jobosic Acid: A Step-by-Step Guide
Disclaimer: "Jobosic acid" is a fictional substance. This document provides a generalized disposal procedure for a hypothetical, moderately hazardous acidic chemical waste based on established laboratory safety protocols. Always consult the official Safety Data Sheet (SDS) for any specific chemical and follow your institution's waste management guidelines.
This guide provides essential safety and logistical information for the proper disposal of a hypothetical chemical, "this compound," representative of a typical non-halogenated organic acid waste stream in a research environment. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound waste, a thorough understanding of its properties is essential. For this hypothetical substance, we will assume the following characteristics:
-
Nature: Corrosive, non-oxidizing organic acid.
-
Hazards: Causes skin and eye irritation.[1] Harmful if inhaled or ingested.[1][2] Not acutely toxic or a P-listed waste.
-
Regulatory Status: Considered a characteristic hazardous waste due to corrosivity (B1173158) (pH ≤ 2.0).[3]
Personal Protective Equipment (PPE): A full complement of PPE is mandatory when handling this compound waste to prevent exposure.[2][4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: Standard laboratory coat to protect clothing and skin.[2]
-
Ventilation: All handling and neutralization steps should be performed in a certified chemical fume hood.[1][5]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process to prevent dangerous reactions.
-
Incompatible Materials: Do not mix this compound waste with bases, oxidizing agents (like nitric acid or permanganates), or reactive metals.[6] Store acids and bases separately.[6]
-
Waste Streams:
-
Container Requirements:
-
Use only chemically compatible, leak-proof containers, preferably the original container or high-density polyethylene (B3416737) (HDPE) carboys.[3][4] Acids should never be put into steel containers.[6][8]
-
Containers must have a secure, tight-fitting lid and be kept closed except when adding waste.[3][5][6]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Corrosive").[4]
-
On-Site Neutralization Protocol (For Dilute Aqueous Waste Only)
Dilute aqueous solutions of this compound (≤ 1M) that are not contaminated with other hazardous materials (e.g., heavy metals, organic solvents) may be eligible for on-site neutralization before drain disposal.[5][9] Always check with your institution's Environmental Health & Safety (EHS) office before proceeding.
Experimental Protocol: Neutralization
-
Preparation: Work in a chemical fume hood. Prepare a dilute neutralizing agent, such as a 5% sodium bicarbonate or sodium hydroxide (B78521) solution. Place the beaker or flask containing the acidic waste in a secondary container (e.g., an ice bath) to dissipate heat generated during the reaction.[5]
-
Dilution: If starting with a stock solution, always add the acid slowly to a large volume of cold water (at least a 1:10 ratio) to dilute it before neutralization. Never add water to acid. [5]
-
Neutralization: Slowly add the basic neutralizing agent to the stirred, dilute this compound solution.[4] Monitor the pH of the solution continuously using pH test strips or a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH is within the acceptable range for drain disposal, typically between 5.5 and 9.0.[5][6][10][11]
-
Disposal: Once the solution is neutralized and has cooled to room temperature, flush it down a laboratory sink with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[9][11]
Disposal of Concentrated and Contaminated Waste
Concentrated this compound or waste streams contaminated with other hazardous materials (e.g., solvents, metals) must not be neutralized or disposed of down the drain.[6][9] These wastes must be collected for professional disposal.
-
Storage: Store the securely capped and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][6] The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][12]
-
Pickup Request: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your institution's certified hazardous waste management provider.[3][6][7]
Data Summary for Disposal Parameters
The following table summarizes key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | Corrosive Hazardous Waste | [3] |
| pH for Neutralization | Adjust to a final pH between 5.5 and 9.0 | [5][10][11] |
| Neutralizing Agents | Sodium Bicarbonate, Sodium Hydroxide, Calcium Hydroxide | [4][11][13] |
| Container Material | High-Density Polyethylene (HDPE), Glass (Avoid for Hydrofluoric Acid) | [6][8] |
| SAA Storage Limit | Max. 55 gallons of hazardous waste; Max. 1 quart for acutely toxic waste | [3] |
| Container Fill Level | Do not exceed 90% of the container's capacity | [8] |
Diagrams
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. acs.org [acs.org]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. bw-water.com [bw-water.com]
Personal protective equipment for handling Jobosic acid
Disclaimer: Jobosic acid, identified as 2,5-dimethyltetradecanoic acid, is a specialized saturated fatty acid recently investigated for its antiviral properties.[1] As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidance is based on established safety protocols for similar solid, non-volatile organic acids and powdered chemicals. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
I. Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound in a laboratory setting requires stringent adherence to standard safety protocols to minimize exposure and mitigate risks. The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[2]
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for the safe handling of this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield.[7] | Required to prevent eye contact with dust particles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat.[2][7] | Gloves should be worn at all times to prevent skin contact.[7][8] Change gloves immediately if they become contaminated. A lab coat is the minimum required body protection.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P2 filter) | Required when handling the powder outside of a fume hood or when dust generation is likely.[3][4][5][8] Respirator use must follow a comprehensive respiratory protection program. |
II. Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound during routine laboratory procedures.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
